GERI-BP002-A
説明
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) has been reported in Streptomyces and Aspergillus fumigatus with data available.
特性
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVJHAUYBGFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020870 | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB] | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.07-1.10 kg/L | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
119-47-1 | |
| Record name | 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 2,2'-methylenebis(6-tert- butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisalkofen BP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENE DI-T-BUTYLCRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVM0X4X57B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-128 °C | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GERI-BP002-A
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: GERI-BP002-A is an investigational, potent, and highly selective small molecule inhibitor of the HER2 (ERBB2) tyrosine kinase, specifically targeting activating mutations within the tyrosine kinase domain.[1] This document provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound, its effects on downstream signaling pathways, and its anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring HER2 mutations. The information presented herein is intended to provide a foundational understanding for researchers and clinicians involved in the ongoing development of this targeted therapeutic agent.
Introduction: Targeting HER2-Mutant Non-Small Cell Lung Cancer
Mutations in the HER2 (ERBB2) gene, distinct from HER2 amplification, are identified in approximately 2-4% of patients with non-small cell lung cancer (NSCLC) and are associated with a poor prognosis.[1] These mutations often lead to constitutive activation of the HER2 receptor tyrosine kinase, driving oncogenic signaling and tumor proliferation independently of ligand binding. This has established HER2 as a critical therapeutic target in this subset of NSCLC patients.[1]
This compound is a novel, orally bioavailable tyrosine kinase inhibitor (TKI) designed to selectively inhibit the enzymatic activity of HER2.[1] As a Type I inhibitor, this compound competitively binds to the ATP-binding site of the HER2 kinase domain in its active confirmation, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] A key attribute of this compound is its high selectivity for mutant HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize off-target toxicities commonly associated with less selective TKIs, such as severe skin rash.[1][2]
Core Mechanism of Action: Inhibition of the HER2 Signaling Pathway
The primary mechanism of action of this compound is the targeted inhibition of the HER2 tyrosine kinase. In cancer cells with activating HER2 mutations, the receptor is constitutively active, leading to the phosphorylation of specific tyrosine residues on substrate enzymes. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2] this compound effectively blocks these processes by inhibiting the initial phosphorylation step.[4]
The downstream signaling pathways primarily affected by HER2 activation, and consequently inhibited by this compound, are the Ras/MAPK and PI3K/Akt pathways.
-
Inhibition of the Ras/MAPK Pathway: Upon activation, HER2 recruits adaptor proteins like Grb2, which in turn activate the Ras/MAPK signaling cascade.[5] This pathway is a critical regulator of cell proliferation. This compound's inhibition of HER2 phosphorylation prevents the recruitment of these adaptor proteins, leading to a downstream reduction in ERK phosphorylation and a subsequent block in cell cycle progression and proliferation.[1]
-
Inhibition of the PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial downstream effector of HER2 signaling, playing a significant role in promoting cell survival and inhibiting apoptosis. By blocking HER2 activity, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, thereby promoting apoptosis in cancer cells.
The targeted inhibition of these key oncogenic signaling pathways forms the basis of this compound's anti-tumor activity.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| HER2 (ERBB2) | 2.5 |
| EGFR (Wild-Type) | 850 |
| VEGFR2 | >10,000 |
| PDGFRβ | >10,000 |
Data presented are mean values from triplicate experiments.
Table 2: Cellular Activity in HER2-Mutant NSCLC Cell Lines
| Cell Line | HER2 Mutation | IC50 (nM) |
| NCI-H2170 | Exon 20 Insertion | 8.2 |
| Calu-3 | Amplified | 15.7 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various tyrosine kinases.
Methodology:
-
Recombinant human kinase domains (HER2, EGFR, VEGFR2, PDGFRβ) were expressed and purified.
-
A 10-point serial dilution of this compound was prepared in DMSO, with a final assay concentration ranging from 0.1 nM to 10 µM.
-
The kinase reaction was initiated by adding ATP to a reaction buffer containing the respective kinase, a substrate peptide, and the diluted this compound.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of HER2-mutant NSCLC cell lines.
Methodology:
-
NCI-H2170 and Calu-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
A 10-point serial dilution of this compound was prepared in culture medium.
-
The cells were treated with the diluted this compound or vehicle control (DMSO) and incubated for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, where fluorescence is proportional to the number of viable cells.
-
Fluorescence was measured using a plate reader at an excitation/emission of 560/590 nm.
-
IC50 values were calculated from the dose-response curves.
Conclusion and Future Directions
The preclinical data strongly support the mechanism of action of this compound as a potent and selective inhibitor of mutant HER2 tyrosine kinase. Its ability to effectively block downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, translates into significant anti-proliferative activity in HER2-driven NSCLC cell lines. The high selectivity of this compound for HER2 over wild-type EGFR suggests a favorable safety profile. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for patients with HER2-mutant NSCLC. Further studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms.[6]
References
- 1. HERNEXEOS to treat HER-2 Mutant Advanced NSCLC, USA [clinicaltrialsarena.com]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A lipid-anchored Grb2-binding protein that links FGF-receptor activation to the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GERI-BP002-A
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
Initial investigations into the entity designated "GERI-BP002-A" have revealed that it is not a pharmaceutical compound, biologic, or therapeutic agent. Instead, this compound is a component of a medical simulation product line. Specifically, it is associated with the Life/form® GERi™/KERi™ manikins, which are used for healthcare education and training. The "BP" in the nomenclature likely refers to "Blood Pressure," as the associated product is a blood pressure simulation arm.
This guide will clarify the nature of this compound based on available product information and explain the inapplicability of a drug-centric technical analysis.
Product Identification and Description
Product Name: Life/form® GERi™/KERi™ Blood Pressure Arm
Associated Identifiers: this compound appears to be an internal or specific model number related to this product line.
The GERi™/KERi™ Blood Pressure Arm is a medical training device designed to simulate the experience of taking a patient's blood pressure. It is an accessory for the GERi™ and KERi™ patient simulator manikins. The arm is engineered to reproduce the five Korotkoff sounds, which are the sounds that medical personnel listen for when taking blood pressure using a sphygmomanometer.
Key features of this device include the ability for an instructor to vary several parameters to simulate different clinical scenarios:
-
Systolic blood pressure levels
-
Diastolic blood pressure levels
-
Pulse rate
-
Auscultatory gap
-
Sound volume
This functionality allows students and healthcare professionals to practice and develop their skills in manual blood pressure measurement in a controlled and repeatable environment.
Inapplicability of Pharmaceutical Analysis
The core requirements of this technical guide—quantitative data on a therapeutic agent, detailed experimental protocols for drug development, and signaling pathway diagrams—are not applicable to this compound. The nature of the product as a medical simulation tool means that there are no associated:
-
Pharmacokinetics or Pharmacodynamics: As a non-biological, non-chemical entity, it does not interact with biological systems in a pharmacological manner.
-
Clinical Trials: The product is subject to manufacturing and quality control standards, not clinical trials for efficacy and safety in patients.
-
Signaling Pathways: The device operates on electronic and mechanical principles to simulate biological sounds; it does not engage with or modulate any biological signaling cascades.
-
Experimental Protocols: The relevant documentation for this product would pertain to manufacturing specifications, user manuals for operation, and calibration procedures, rather than protocols for biological or chemical experimentation.
Logical Workflow for Product Use
While a signaling pathway diagram is not relevant, the following workflow illustrates the intended use of the this compound in a training context.
Conclusion
The designation "this compound" refers to a component within a line of medical simulation products, specifically a blood pressure training arm for the GERi™ and KERi™ manikins. It is a tool for education and skill development in healthcare, not a subject of pharmaceutical research and development. The requested in-depth technical guide from a drug development perspective is therefore not applicable. The provided information and workflow diagram serve to clarify the actual nature and intended use of this product.
An In-depth Technical Guide to the ACAT Inhibitor GERI-BP002-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, GERI-BP002-A. The document details its discovery, chemical properties, and biological activities, with a focus on its inhibitory effects on ACAT and its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering available quantitative data, inferred experimental methodologies, and a visualization of the relevant biological pathways.
Introduction to this compound
This compound is a novel, non-peptidic small molecule identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the culture broth of the fungus Aspergillus fumigatus F93, it represents a potential therapeutic agent in disease areas where cholesterol metabolism plays a key role, such as atherosclerosis and certain cancers.[1][2] This guide synthesizes the available scientific information on this compound to facilitate further research and development.
Chemical and Physical Properties
This compound has been structurally elucidated as bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane.[3][1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H32O2 |
| Molecular Weight | 340 g/mol |
| Chemical Structure | bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane |
| Source | Aspergillus fumigatus F93 |
Quantitative Data
The biological activity of this compound has been quantified through in vitro assays, demonstrating its efficacy as an ACAT inhibitor and its cytotoxic potential.
ACAT Inhibition
This compound has been shown to inhibit ACAT activity in an enzyme assay system utilizing rat liver microsomes.
| Assay System | IC50 Value |
| Rat Liver Microsomes | 50 µM |
Table 1: In vitro ACAT inhibitory activity of this compound.[3][1][2][4]
Cytotoxicity
The compound has also demonstrated cytotoxic effects against a panel of human cancer cell lines.
| Cell Line | Cancer Type | ED50 Value (µg/mL) |
| A549 | Lung Carcinoma | 5.45 |
| SK-OV-3 | Ovarian Cancer | 8.83 |
| HCT-15 | Colorectal Adenocarcinoma | 5.79 |
| XF-498 | CNS Cancer | 7.30 |
| SK-MEL-2 | Malignant Melanoma | 5.39 |
Table 2: Cytotoxic activity of this compound against various human cancer cell lines.[5]
Experimental Protocols
While the precise, detailed protocols used in the original discovery of this compound are not fully available in the public domain, this section provides representative methodologies for the key experiments cited, based on standard laboratory practices.
Isolation of this compound from Aspergillus fumigatus F93
The isolation of this compound involves a multi-step extraction and purification process from the culture broth of Aspergillus fumigatus F93.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Secondary Metabolites of Aspergillus fumigatus F93
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information specifically detailing the secondary metabolite profile of Aspergillus fumigatus strain F93 is limited in the available scientific literature. This guide provides a comprehensive overview of the known secondary metabolites from this specific strain and supplements it with broader, well-documented information from the species Aspergillus fumigatus. It is crucial to note that the metabolic profile can vary significantly between different strains.
Introduction to Aspergillus fumigatus and its Secondary Metabolites
Aspergillus fumigatus is a ubiquitous saprophytic fungus that plays a crucial role in carbon and nitrogen recycling. However, in immunocompromised individuals, it can become an opportunistic pathogen, causing a range of diseases collectively known as aspergillosis. The virulence of A. fumigatus is attributed to a combination of factors, including its ability to produce a diverse arsenal of secondary metabolites. These low molecular weight compounds are not essential for primary growth but are critical for survival, competition with other microorganisms, and interaction with the host immune system.
Secondary Metabolites Identified from Aspergillus fumigatus Strain F93
Research has specifically identified a novel bioactive compound from Aspergillus fumigatus strain F93, highlighting its potential for producing unique secondary metabolites.
GERI-BP002-A: A Novel ACAT Inhibitor
A key secondary metabolite isolated from A. fumigatus F93 is this compound, a potent inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is a crucial enzyme in cellular cholesterol metabolism, making its inhibitors promising therapeutic agents for managing hypercholesterolemia and atherosclerosis.
Table 1: Quantitative Data for this compound from Aspergillus fumigatus F93
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | IC50 | Reference |
| This compound | C₂₃H₃₂O₂ | 340 | Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor | 50 µM | [1] |
Pyripyropenes
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the isolation and characterization of secondary metabolites from Aspergillus fumigatus F93 are not extensively published. However, based on the available literature for this compound and general methodologies for fungal secondary metabolite research, a generalized workflow can be outlined.
Fermentation and Extraction
-
Inoculation and Culture: Aspergillus fumigatus F93 is cultured in a suitable liquid medium (e.g., potato dextrose broth) or on solid agar plates. Incubation is carried out under controlled conditions of temperature and shaking to promote fungal growth and secondary metabolite production.
-
Extraction: The culture broth is subjected to solvent extraction to isolate the secondary metabolites. A common method involves an initial extraction with acetone followed by a liquid-liquid extraction with ethyl acetate (EtOAc).[1]
Purification
-
Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions is achieved by RP-HPLC.[1] This technique separates compounds based on their hydrophobicity, yielding highly pure individual metabolites.
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of secondary metabolites from Aspergillus fumigatus F93.
References
The Biological Activity of GERI-BP002-A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GERI-BP002-A, a novel biphenolic compound identified as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has been isolated from the fermentation broth of Aspergillus fumigatus F93. This document provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Furthermore, its cytotoxic effects on various human tumor cell lines are detailed. This guide is intended to serve as a technical resource, consolidating available data on its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Introduction
This compound is a natural product with a molecular formula of C₂₃H₃₂O₂ and a molecular weight of 340. Its primary characterized biological activity is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By catalyzing the esterification of cholesterol, ACAT plays a crucial role in the development of atherosclerosis and is a target for hypercholesterolemia therapies. In addition to its ACAT inhibitory activity, this compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent. Notably, its cytotoxicity appears to be independent of P-glycoprotein expression, a common mechanism of multidrug resistance in cancer.
Mechanism of Action: ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is central to maintaining cellular cholesterol homeostasis.[1][2][3] The inhibition of ACAT by this compound disrupts this process, leading to a decrease in the cellular pool of cholesteryl esters. This can have several downstream effects, including an increase in free cholesterol levels within the cell, which may trigger various cellular responses. The primary mechanism of ACAT inhibition is a key area of interest for its therapeutic potential in diseases characterized by abnormal cholesterol metabolism.
Signaling Pathway of ACAT in Cholesterol Homeostasis
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified through in vitro assays. The following tables summarize the available data on its ACAT inhibitory and cytotoxic activities.
Table 1: ACAT Inhibitory Activity of this compound
| Assay System | IC₅₀ (µM) | Reference |
| Rat Liver Microsomes | 50 | [4] |
Table 2: Cytotoxic Activity of this compound against Human Tumor Cell Lines
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| A549 | Non-small cell lung cancer | 8.24 |
| SK-OV-3 | Ovarian cancer | 10.60 |
| SK-MEL-2 | Skin cancer | 8.83 |
| XF498 | Central nervous system cancer | 9.85 |
| HCT15 | Colon cancer (P-glycoprotein expressed) | Not specified |
| HCT15/CL02 | Multidrug-resistant colon cancer | Not specified |
Note: While specific ED₅₀ values for HCT15 and HCT15/CL02 are not provided in the primary literature, it is noted that the cytotoxicity of this compound is not affected by P-glycoprotein expression.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation of this compound from Aspergillus fumigatus F93
A general workflow for the isolation and purification of this compound is outlined below.
Protocol:
-
Fermentation: Aspergillus fumigatus F93 is cultured in a suitable fermentation medium to produce this compound.
-
Extraction: The culture broth is first extracted with acetone. The resulting extract is then further partitioned with ethyl acetate.
-
Chromatographic Purification: The ethyl acetate extract is subjected to silica gel column chromatography to partially purify the compound.
-
Final Purification: The final purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Preparation of Rat Liver Microsomes
Materials:
-
Male Wistar rats (250-270 g)
-
Ice-cold 0.1 M phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Protocol:
-
Rats are fasted overnight and sacrificed by cervical dislocation.[5]
-
The liver is immediately excised and perfused with ice-cold PBS.[5]
-
The liver is minced and homogenized in PBS (1 g liver per 2 mL PBS).[5]
-
The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.[5]
-
The supernatant is collected and further centrifuged at 100,000 x g for 60 minutes at 4°C.[5][6]
-
The resulting microsomal pellet is resuspended in PBS.[5]
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Lowry assay).[5]
-
Microsomes are stored at -80°C until use.[5]
ACAT Inhibition Assay
Materials:
-
Rat liver microsomes
-
0.1 M Potassium phosphate buffer, pH 7.4
-
[¹⁴C]Oleoyl-CoA (or other suitable radiolabeled fatty acyl-CoA)
-
Bovine serum albumin (BSA)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Unlabeled cholesterol
-
Scintillation cocktail and counter
Protocol:
-
A reaction mixture is prepared containing rat liver microsomes, potassium phosphate buffer, and BSA.
-
This compound at various concentrations is pre-incubated with the reaction mixture.
-
The enzymatic reaction is initiated by the addition of the substrates: unlabeled cholesterol and [¹⁴C]Oleoyl-CoA.
-
The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., a mixture of isopropanol and heptane).
-
The formed [¹⁴C]cholesteryl oleate is extracted with an organic solvent (e.g., heptane).
-
The radioactivity in the organic phase is quantified using a liquid scintillation counter.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
Materials:
-
Human tumor cell lines (e.g., A549, SK-OV-3, etc.)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[7][8]
-
Drug Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).[7][8]
-
Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) TCA to each well and incubating at 4°C for 1 hour.[7][8][9][10]
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[7][8][10]
-
Washing: Unbound dye is removed by washing the plates with 1% (v/v) acetic acid.[7][8][10]
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.[7][8][10]
-
Absorbance Measurement: The absorbance is read at 510-540 nm using a microplate reader.[7][10]
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the ED₅₀ value is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with well-defined biological activities as an ACAT inhibitor and a cytotoxic agent against various cancer cell lines. Its unique chemical structure and dual activities make it a person of interest for further investigation in the fields of cardiovascular disease and oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, its in vivo efficacy and safety profiles, and the potential for structural modifications to enhance its potency and selectivity.
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. scispace.com [scispace.com]
Preclinical Data on GERI-BP002-A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public domain information on GERI-BP002-A. A comprehensive preclinical data package, including in vivo efficacy, pharmacokinetic, and detailed toxicology studies, is not yet publicly available for this compound. This guide should be considered a preliminary technical overview based on limited in vitro data.
Introduction
This compound is a novel small molecule that has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the fermentation broth of the fungus Aspergillus fumigatus F93, it is chemically identified as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane.[1] Due to its mechanism of action, this compound holds potential for investigation in therapeutic areas related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis. ACAT inhibitors have been explored for their potential to prevent the formation of cholesteryl esters, a key step in the development of atherosclerotic plaques.[2][3][4][5]
This technical guide provides a consolidated overview of the available preclinical data on this compound, focusing on its known in vitro activities. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound.
Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Chemical Name | bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | [1] |
| Source | Aspergillus fumigatus F93 | [1] |
| Molecular Formula | C23H32O2 | [1] |
| Molecular Weight | 340.5 g/mol |
In Vitro Pharmacology
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition
This compound has been shown to inhibit the enzymatic activity of ACAT. The primary preclinical evidence for this activity is summarized below.
| Assay Type | System | IC50 | Reference |
| ACAT Inhibition | Rat Liver Microsomes | 50 µM | [1][6] |
Experimental Protocol: ACAT Inhibition Assay (General)
While the specific protocol used for this compound is not detailed in the available literature, a general methodology for assessing ACAT activity in rat liver microsomes is as follows:
-
Preparation of Microsomes: Liver tissue from rats is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
-
Assay Reaction: The microsomal preparation is incubated with a reaction mixture typically containing a cholesterol substrate and radiolabeled oleoyl-CoA.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesteryl ester fraction.
-
Quantification: The amount of radiolabeled cholesteryl ester is quantified using liquid scintillation counting to determine the ACAT activity. The inhibitory effect of this compound would be determined by measuring the reduction in cholesteryl ester formation in the presence of the compound.[7]
Signaling Pathway: ACAT Inhibition in Atherosclerosis
Caption: Inhibition of ACAT by this compound can potentially block the esterification of cholesterol in macrophages, thereby preventing the formation of foam cells, a key event in the development of atherosclerotic plaques.
Secretory Pathway Ca2+ ATPase (SPCA1) Inhibition
Interestingly, the chemical entity bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, which is identical to this compound, has been identified as a potent and selective inhibitor of the secretory pathway Ca2+ ATPase (SPCA1).[8] This suggests a potential secondary mechanism of action for this compound.
| Assay Type | System | IC50 | Reference |
| SPCA1d Inhibition | Over-expressed in COS-7 cell microsomal membranes | 0.13 µM | [8] |
| hSERCA2b Inhibition | Over-expressed in COS-7 cell microsomal membranes | 8.1 µM | [8] |
The significant difference in IC50 values indicates a degree of selectivity for SPCA1 over the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). The role of SPCA1 in cardiovascular physiology and pathology is an emerging area of research.[9][10][11]
Signaling Pathway: SPCA1 Function
Caption: this compound's inhibition of SPCA1 could disrupt calcium homeostasis within the Golgi apparatus, potentially affecting protein processing and other cellular functions.
In Vitro Cytotoxicity
Preliminary in vitro studies have assessed the cytotoxic effects of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |
| A549 | Non-small cell lung cancer | 5.45 | [12] |
| SK-OV-3 | Ovarian cancer | 8.83 | [12] |
| HCT-15 | Colon cancer | 5.79 | [12] |
| XF-498 | Central nervous system cancer | 7.30 | [12] |
| SK-MEL-2 | Skin cancer | 5.39 | [12] |
Experimental Protocol: Cytotoxicity Assay (General - MTT Assay)
A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps are as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The ED50 (effective dose for 50% inhibition) can then be calculated.[13][14][15][16]
Experimental Workflows
Workflow: Isolation and In Vitro Characterization of this compound
Caption: A general workflow for the isolation of this compound from its fungal source and subsequent in vitro characterization.
Summary and Future Directions
The available preclinical data for this compound demonstrate its activity as an in vitro inhibitor of ACAT and, more potently, SPCA1. It also exhibits cytotoxic effects against several cancer cell lines. While the ACAT inhibitory activity suggests a potential therapeutic application in atherosclerosis and hypercholesterolemia, the current body of evidence is preliminary and lacks in vivo validation.
For drug development professionals, the following are critical next steps in the evaluation of this compound:
-
In vivo Efficacy Studies: Evaluation in established animal models of atherosclerosis (e.g., ApoE-/- or LDLR-/- mice) and hypercholesterolemia is essential to determine its therapeutic potential.[17][18]
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its drug-like properties.
-
Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are required to assess the safety profile of the compound.
-
Mechanism of Action Elucidation: Further studies are needed to confirm the primary mechanism of action in a cellular and in vivo context, particularly to understand the relative contributions of ACAT and SPCA1 inhibition to its overall biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could help optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound, novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus F93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open Access@KRIBB: this compound, novel inhibitor of Acyl-CoA : cholesterol acyltransferase produced by Aspergillus fumigatus F93 [oak.kribb.re.kr]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretory Pathway Ca²⁺ ATPase - Wikipedia [en.wikipedia.org]
- 10. Roles of Ca2+ and secretory pathway Ca2+-ATPase pump type 1 (SPCA1) in intra-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. japsonline.com [japsonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dojindo.com [dojindo.com]
- 17. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Target Identification and Validation of GERI-BP002-A, a Novel Kinase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of a drug's molecular target is a critical step in modern drug development, providing a foundation for understanding its mechanism of action, predicting efficacy, and anticipating potential toxicities. This document details the systematic process of target identification and validation for GERI-BP002-A, a novel small molecule inhibitor. Through a combination of chemical proteomics, biophysical assays, and genetic approaches, we have identified and validated "Kinase X" as the primary molecular target of this compound. This guide outlines the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and workflows.
Target Identification using Affinity Chromatography-Mass Spectrometry
To identify the direct binding partners of this compound, an unbiased chemical proteomics approach was employed. A biotinylated analog of this compound was synthesized and immobilized on streptavidin-coated magnetic beads. These beads were then incubated with cell lysates to capture interacting proteins. After stringent washing steps to remove non-specific binders, the captured proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Affinity Chromatography
-
Lysate Preparation: Human cancer cells (e.g., A549) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Probe Immobilization: 50 µL of streptavidin-coated magnetic beads were washed three times with lysis buffer. The beads were then incubated with 10 µM of biotinylated this compound or a biotin-only control for 1 hour at 4°C with gentle rotation.
-
Protein Capture: The immobilized beads were incubated with 2 mg of clarified cell lysate for 2 hours at 4°C. For competition experiments, a 100-fold molar excess of free this compound was co-incubated with the lysate and beads.
-
Washing: The beads were washed five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Bound proteins were eluted using a buffer containing 2% SDS. The eluate was then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Peptides were analyzed on a Q-Exactive HF mass spectrometer. Protein identification and label-free quantification (LFQ) were performed using MaxQuant software.
Data Summary: Top Protein Candidates
The protein "Kinase X" was significantly enriched in the this compound pulldown samples compared to both the biotin-only control and the competition control, identifying it as the top binding candidate.
| Protein Candidate | Gene Name | LFQ Intensity (this compound) | LFQ Intensity (Competition) | Fold Enrichment |
| Kinase X | KNX1 | 1.5 x 10^8 | 2.1 x 10^5 | 714 |
| Protein Y | PTY1 | 8.2 x 10^6 | 7.9 x 10^6 | 1.0 |
| Protein Z | PTZ1 | 5.1 x 10^7 | 3.5 x 10^7 | 1.5 |
Workflow Diagram
Target Engagement Confirmation with CETSA
To confirm that this compound directly binds to and stabilizes Kinase X in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. CETSA leverages the principle that a small molecule binding to its target protein confers thermal stability to the protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact A549 cells were treated with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.
-
Heating: The cell suspensions were aliquoted and heated individually to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen.
-
Fractionation: The soluble protein fraction was separated from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: The amount of soluble Kinase X remaining in the supernatant at each temperature was quantified by Western Blotting using a specific antibody against Kinase X. Band intensities were quantified using ImageJ.
Data Summary: Thermal Stabilization of Kinase X
Treatment with this compound resulted in a significant shift in the melting temperature (Tm) of Kinase X, indicating direct target engagement and stabilization.
| Treatment | Tm of Kinase X (°C) | Tm Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 56.2 | +7.7 |
Diagram: CETSA Principle
Target Validation via Genetic Knockdown
To validate that the cytotoxic effect of this compound is mediated through its inhibition of Kinase X, a target validation study using small interfering RNA (siRNA) was conducted. By reducing the expression of Kinase X, we can determine if the cells become less sensitive to the compound.
Experimental Protocol: siRNA Knockdown and Viability Assay
-
Transfection: A549 cells were seeded in 96-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting Kinase X (siKNX1) using a lipid-based transfection reagent.
-
Incubation: Cells were incubated for 48 hours to allow for sufficient knockdown of the target protein. Knockdown efficiency was confirmed by Western Blot in parallel experiments.
-
Compound Treatment: The culture medium was replaced with fresh medium containing increasing concentrations of this compound.
-
Viability Assessment: After 72 hours of compound treatment, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves were plotted, and the half-maximal inhibitory concentration (IC50) was calculated for both siControl and siKNX1-treated cells.
Data Summary: Effect of Kinase X Knockdown on Drug Sensitivity
Cells with reduced levels of Kinase X (siKNX1) showed a significant increase in their IC50 value for this compound, indicating that the compound's efficacy is dependent on the presence of its target.
| siRNA Treatment | Kinase X Protein Level (% of Control) | IC50 of this compound (nM) | Fold Shift in IC50 |
| siControl | 100% | 25 | - |
| siKNX1 | 15% | 410 | 16.4 |
Diagram: Kinase X Signaling Pathway
Conclusion
The data presented in this guide provide a clear and robust validation of Kinase X as the primary molecular target of this compound. The target was initially identified through an unbiased chemical proteomics screen and subsequently confirmed to be engaged in cells using a biophysical CETSA assay, which demonstrated drug-induced thermal stabilization. Finally, genetic knockdown of Kinase X resulted in a significant resistance to this compound, functionally validating that the compound's anti-proliferative effects are mediated through the inhibition of this target. This comprehensive target identification and validation cascade provides a strong rationale for the continued development of this compound as a selective Kinase X inhibitor.
Methodological & Application
Application Notes and Protocols for GERI-BP002-A: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GERI-BP002-A is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cancer cell lines, specifically focusing on assessing its cytotoxic and anti-proliferative activities, and confirming its mechanism of action by evaluating the phosphorylation status of key downstream effectors.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the human breast cancer cell line, MCF-7, which is recommended for evaluating the in vitro efficacy of this compound.
Materials and Reagents:
| Reagent | Supplier | Catalog Number | Storage |
| MCF-7 Cell Line | ATCC | HTB-22 | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| 0.25% Trypsin-EDTA (1X) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
Protocol:
-
Thawing of Cryopreserved Cells:
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Thaw the vial of MCF-7 cells rapidly in a 37°C water bath until a small ice crystal remains.
-
Under sterile conditions in a biological safety cabinet, transfer the cell suspension into the prepared conical tube.
-
Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily and expect cells to reach 80-90% confluency within 3-5 days.
-
To subculture, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new T-75 flasks at a split ratio of 1:3 to 1:6.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents:
| Reagent | Supplier | Catalog Number | Storage |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 4°C (Protect from Light) |
| Isopropanol, Acidified | Sigma-Aldrich | I9030 | Room Temperature |
| 96-well Flat-Bottom Plates | Corning | 3596 | Room Temperature |
Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. Recommended starting concentration is 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Assay and Data Acquisition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of acidified isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Quantitative Data Summary:
| Parameter | Value |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 cells/well |
| Plate Format | 96-well |
| This compound Concentration Range | 0.1 nM - 100 µM |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Absorbance Wavelength | 570 nm |
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is designed to confirm the mechanism of action of this compound by assessing the phosphorylation status of Akt, a key downstream target of PI3K.
Materials and Reagents:
| Reagent | Supplier | Catalog Number | Storage |
| 6-well Plates | Corning | 3516 | Room Temperature |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 | 4°C |
| Primary Antibody: Phospho-Akt (Ser473) | Cell Signaling | 4060 | -20°C |
| Primary Antibody: Total Akt | Cell Signaling | 4691 | -20°C |
| Primary Antibody: β-Actin | Cell Signaling | 4970 | -20°C |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 | 4°C |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 | Room Temperature |
Protocol:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 MCF-7 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and β-Actin as loading controls.
-
Application Notes and Protocols for GERI-BP002-A in Cancer Research
Initial Search and Information Synthesis:
A comprehensive search of publicly available scientific literature and clinical trial databases for "GERI-BP002-A" did not yield any specific information on a compound with this designation. The search results provided information on other investigational drugs such as BioPB-01, BP1002, and GB002, as well as research related to various genes and signaling pathways in cancer. However, no data directly pertaining to the mechanism of action, preclinical or clinical studies, or experimental protocols for a compound named this compound could be identified.
Based on the current available information, it is not possible to provide detailed application notes, experimental protocols, or data presentations for this compound in the context of cancer research. The requested information is contingent on the existence of published or publicly disclosed data for this specific compound.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For researchers, scientists, and drug development professionals seeking to work with or understand a specific compound, it is crucial to have access to foundational data, which typically includes:
-
Compound Identification: Chemical structure, formula, and any alternative nomenclature.
-
Mechanism of Action: The specific molecular target(s) and signaling pathways modulated by the compound.
-
Preclinical Data: In vitro and in vivo studies demonstrating biological activity, efficacy, and safety in cancer models.
-
Clinical Trial Information: If applicable, data from human studies registered on platforms like ClinicalTrials.gov.
Without this fundamental information for "this compound," the development of detailed application notes and protocols is not feasible. Researchers interested in this compound are advised to consult the originating source or manufacturer for specific data and handling instructions.
To illustrate the type of information and visualizations that would be included had data been available for this compound, the following sections provide a generalized framework and examples based on common practices in cancer drug research.
Illustrative Framework for Application Notes (Hypothetical Compound)
This section serves as a template demonstrating how application notes for a hypothetical anti-cancer compound would be structured.
1. Introduction
-
Compound Name: Hypothetical Compound X
-
Target: e.g., Tyrosine Kinase ABC
-
Therapeutic Area: e.g., Non-Small Cell Lung Cancer (NSCLC)
-
Background: A brief overview of the target's role in cancer progression and the rationale for its inhibition.
2. Mechanism of Action
A detailed description of how the compound exerts its therapeutic effect. This would include information on its binding affinity, selectivity, and downstream effects on signaling pathways.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway inhibited by Compound X.
3. In Vitro Applications
-
Cell-Based Assays: Protocols for assessing cell viability, proliferation, apoptosis, and cell cycle arrest in cancer cell lines.
-
Biochemical Assays: Methods for determining enzyme inhibition or receptor binding.
Experimental Workflow: Cell Viability Assay (Hypothetical)
Caption: Workflow for a typical cell viability experiment.
4. In Vivo Applications
-
Animal Models: Protocols for xenograft or patient-derived xenograft (PDX) tumor models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Methodologies for assessing drug exposure and target engagement in vivo.
5. Data Presentation
Quantitative data would be summarized in tables for clarity.
Table 1: Hypothetical In Vitro IC50 Values for Compound X
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | NSCLC | 50 |
| HCT116 | Colorectal | 250 |
| MCF-7 | Breast | >1000 |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Compound X | 10 | 45 |
| Compound X | 30 | 85 |
Detailed Experimental Protocols (Hypothetical Example)
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Application Notes and Protocols for GERI-BP002-A: A Potent Inducer of Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GERI-BP002-A is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in a variety of human cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins such as Bim, leading to the activation of the intrinsic apoptotic pathway. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death. These application notes provide detailed protocols for evaluating the pro-apoptotic activity of this compound in tumor cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h Treatment |
| HCT116 | Colon Carcinoma | 75 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| Jurkat | T-cell Leukemia | 50 |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 1.0 |
| This compound | 50 | 35.8 ± 3.5 | 4.2 |
| This compound | 100 | 68.2 ± 5.1 | 8.7 |
| This compound | 200 | 85.4 ± 4.8 | 15.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on tumor cell lines.
Materials:
-
Tumor cell lines (e.g., HCT116, A549, MCF-7, Jurkat)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Caspase Activity Assay (Caspase-Glo 3/7 Assay)
Objective: To measure the activity of effector caspases-3 and -7 in response to this compound treatment.
Materials:
-
HCT116 cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed HCT116 cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 12 hours.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat HCT116 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
Application Notes and Protocols for A549 Cell Lines: A Template for Novel Compound Evaluation
Initial Search Conducted: An extensive search for "GERI-BP002-A" did not yield specific data regarding its dosage, mechanism of action, or experimental protocols for the A549 cell line. The information presented here is a generalized template based on common practices for evaluating novel compounds on A549 cells, drawing from established research methodologies.
Introduction
A549 cells are a widely utilized human lung adenocarcinoma cell line in cancer research and drug discovery.[1][2] These cells serve as a valuable in vitro model for non-small cell lung cancer, exhibiting characteristics of alveolar type II epithelial cells.[1] This document provides a comprehensive set of protocols for determining the cytotoxic effects and elucidating the mechanism of action of a novel compound, designated here as a generic investigational compound, on the A549 cell line.
A549 Cell Culture and Maintenance
Proper cell culture techniques are crucial for obtaining reproducible results.
Protocol for A549 Cell Culture:
-
Media Preparation: Culture A549 cells in F-12K nutrient mixture supplemented with 10% v/v Fetal Bovine Serum (FBS) and 100 U/ml Penicillin/Streptomycin.[1]
-
Passaging:
-
Maintain cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days to prevent them from entering senescence.[3][4]
-
Perform experiments on cells between passages 5 and 25 post-thaw to ensure consistency.[3][4]
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent like TrypLE™.[3][4]
-
Resuspend the detached cells in fresh complete growth medium and seed into new flasks or plates at the desired density.
-
Determination of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The MTT assay is a common colorimetric method for assessing cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium and incubate for 12-24 hours until they reach approximately 80% confluency.[5]
-
Compound Treatment: Prepare serial dilutions of the investigational compound in culture media. Treat the cells in triplicate with various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, wash the cells twice with pre-warmed PBS. Add 90 µL of fresh media and 10 µL of MTT solution (final concentration 0.5 mg/ml) to each well.[5]
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Table 1: Example Data for IC50 Determination of a Generic Investigational Compound on A549 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 75 ± 6.1 |
| 10 | 51 ± 3.9 |
| 25 | 28 ± 4.2 |
| 50 | 15 ± 3.1 |
| 100 | 5 ± 1.9 |
Apoptosis and Mechanism of Action
Understanding the signaling pathways affected by a compound is crucial for drug development. The PI3K/Akt and ERK1/2 pathways are frequently implicated in cancer cell proliferation and survival.[6][7]
Protocol for Western Blot Analysis:
-
Cell Lysis: Treat A549 cells with the investigational compound at concentrations around the IC50 value for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways to Investigate in A549 Cells:
-
PI3K/Akt Pathway: This pathway is vital for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[6]
-
ERK1/2/CREB Pathway: Activation of this pathway can promote cell proliferation.[7]
Diagram 1: Generalized Experimental Workflow for Evaluating a Novel Compound
Caption: Workflow for assessing a novel compound on A549 cells.
Diagram 2: Simplified PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade in cell survival.
Diagram 3: Simplified ERK1/2 Signaling Pathway
Caption: The ERK1/2 pathway in cell proliferation.
Conclusion
These protocols provide a foundational framework for the initial assessment of a novel investigational compound's efficacy and mechanism of action in A549 lung cancer cells. Further experiments, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and in vivo studies, would be necessary for a more comprehensive evaluation. Researchers should adapt these protocols based on the specific properties of the compound under investigation.
References
- 1. reprocell.com [reprocell.com]
- 2. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Transfecting Plasmid DNA Into A549 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 5. phcogj.com [phcogj.com]
- 6. Frontiers | Network Pharmacology-Based Prediction and Verification of Ginsenoside Rh2-Induced Apoptosis of A549 Cells via the PI3K/Akt Pathway [frontiersin.org]
- 7. β2-adrenergic receptor activation promotes the proliferation of A549 lung cancer cells via the ERK1/2/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GERI-BP002-A Induced Cytotoxicity in SKOV-3 Ovarian Cancer Cells
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, with the SKOV-3 cell line being a widely utilized model for adenocarcinoma of the ovary. This application note details the cytotoxic effects of a novel investigational compound, GERI-BP002-A, on the human ovarian cancer cell line SKOV-3. The study evaluates the dose- and time-dependent inhibitory effects of this compound on cell viability and proliferation. Furthermore, we provide a detailed protocol for assessing cytotoxicity using the WST-1 assay and for analyzing apoptosis induction via Annexin V-FITC/PI dual staining and flow cytometry. The potential mechanism of action of this compound is explored through its impact on key signaling pathways involved in cell survival and apoptosis.
Materials and Methods
Cell Culture
The human ovarian adenocarcinoma cell line, SKOV-3, was obtained from the American Type Culture Collection (ATCC). Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay
The cytotoxic effect of this compound on SKOV-3 cells was determined using a water-soluble tetrazolium salt (WST-1) assay.[1] Briefly, SKOV-3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1][2] The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0, 1, 5, 10, 25, 50, 100 µM). The cells were then incubated for 24, 48, and 72 hours. At the end of each incubation period, 10 µL of WST-1 reagent was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.[1] The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry
Induction of apoptosis by this compound was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. SKOV-3 cells were seeded in 6-well plates and treated with this compound at its determined IC50 concentration for 24 and 48 hours. Following treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.[3] The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Results
Dose- and Time-Dependent Cytotoxicity of this compound
This compound exhibited a dose- and time-dependent cytotoxic effect on SKOV-3 cells. As shown in Table 1, increasing concentrations of this compound led to a progressive decrease in cell viability over 24, 48, and 72 hours. The half-maximal inhibitory concentration (IC50) values were calculated for each time point and are presented in Table 2.
Table 1: Effect of this compound on SKOV-3 Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.4 ± 4.2 | 75.1 ± 3.9 |
| 5 | 82.1 ± 4.1 | 65.7 ± 3.5 | 48.2 ± 4.3 |
| 10 | 68.5 ± 3.2 | 49.8 ± 2.9 | 32.6 ± 3.1 |
| 25 | 51.3 ± 2.8 | 34.2 ± 3.0 | 18.9 ± 2.5 |
| 50 | 36.4 ± 2.5 | 21.5 ± 2.1 | 9.7 ± 1.8 |
| 100 | 22.8 ± 2.1 | 10.3 ± 1.9 | 4.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: IC50 Values of this compound on SKOV-3 Cells
| Time Point | IC50 (µM) |
| 24 hours | 26.8 |
| 48 hours | 11.2 |
| 72 hours | 6.5 |
Induction of Apoptosis by this compound
To determine if the observed cytotoxicity was due to the induction of apoptosis, SKOV-3 cells were treated with this compound at its 48-hour IC50 value (11.2 µM) and analyzed by flow cytometry. The results, summarized in Table 3, show a significant increase in the percentage of apoptotic cells following treatment with this compound.
Table 3: Apoptosis Induction in SKOV-3 Cells Treated with this compound (11.2 µM)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (24h) | 94.1 ± 2.3 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| This compound (24h) | 65.8 ± 3.1 | 21.5 ± 2.5 | 12.7 ± 1.9 |
| Control (48h) | 93.5 ± 2.8 | 3.8 ± 0.9 | 2.7 ± 0.7 |
| This compound (48h) | 48.2 ± 3.5 | 35.4 ± 2.9 | 16.4 ± 2.1 |
Data are presented as mean ± standard deviation.
Signaling Pathway Analysis
This compound is hypothesized to exert its cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Downregulation of survival signals and activation of pro-apoptotic pathways are likely contributors to the observed cell death in SKOV-3 cells.[4][5]
Caption: Proposed mechanism of this compound action on PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
Protocol 1: WST-1 Cytotoxicity Assay
-
Cell Seeding:
-
Harvest SKOV-3 cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
WST-1 Assay and Data Collection:
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-screening and genomic analyses of HER2-positive breast cancer cell lines reveal predictors for treatment response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACAT Inhibition by GERI-BP002-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) by the novel inhibitor, GERI-BP002-A. The methodologies described are essential for researchers in cancer research and drug development who are investigating the therapeutic potential of ACAT inhibitors.
This compound, isolated from the culture broth of Aspergillus fumigatus F93, has been identified as an inhibitor of ACAT.[1][2][3][4] Its chemical structure is bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane.[1][3][4] Understanding the inhibitory activity of this compound is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.
Data Presentation
The following table summarizes the known quantitative data for the ACAT inhibitory activity of this compound.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | ACAT | Rat Liver Microsomes | 50 µM | [1][3][4][5] |
Signaling Pathway
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis. It catalyzes the esterification of cholesterol with long-chain fatty acids, converting free cholesterol into cholesteryl esters. These esters are then stored in cytoplasmic lipid droplets. This process is a key mechanism for preventing the accumulation of excess free cholesterol in cellular membranes, which can be toxic. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.
Figure 1: ACAT catalyzes the formation of cholesteryl esters from free cholesterol and Acyl-CoA. This compound inhibits this process.
Experimental Protocols
Two primary methods for measuring ACAT inhibition by this compound are detailed below: an in vitro enzyme assay using rat liver microsomes and a cell-based fluorescence assay.
Protocol 1: In Vitro ACAT Inhibition Assay Using Rat Liver Microsomes
This protocol is based on the original method used to characterize the inhibitory activity of this compound.[1][3][4] It directly measures the enzymatic activity of ACAT in a subcellular fraction.
Workflow:
Figure 2: Workflow for the in vitro microsomal ACAT inhibition assay.
Materials:
-
Rat liver microsomes
-
This compound
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Potassium phosphate buffer (pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of [14C]oleoyl-CoA complexed with BSA in potassium phosphate buffer.
-
Prepare a solution of cholesterol.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
Rat liver microsomes (as the enzyme source)
-
Varying concentrations of this compound (or vehicle control)
-
Cholesterol solution
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the [14C]oleoyl-CoA-BSA complex.
-
Incubate at 37°C for 30 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the plate in a chromatography tank containing the hexane/diethyl ether/acetic acid solvent system.
-
Allow the solvent to migrate up the plate.
-
Air-dry the plate.
-
-
Quantification and Analysis:
-
Identify the cholesteryl ester band on the TLC plate (can be visualized with iodine vapor or by running a standard).
-
Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based ACAT Inhibition Assay Using NBD-Cholesterol
This protocol provides a method to assess the inhibitory effect of this compound in a cellular context using a fluorescent cholesterol analog.[6][7][8][9]
Workflow:
Figure 3: Workflow for the cell-based ACAT inhibition assay using NBD-cholesterol.
Materials:
-
A suitable cell line (e.g., HepG2, CHO cells)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
This compound
-
NBD-cholesterol
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (for fixing cells)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (include a vehicle control).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
-
NBD-Cholesterol Labeling:
-
Prepare a working solution of NBD-cholesterol in the cell culture medium.
-
Add the NBD-cholesterol solution to each well.
-
Incubate for a period sufficient for uptake and esterification (e.g., 4-6 hours).
-
-
Washing and Fixing:
-
Carefully remove the medium containing NBD-cholesterol.
-
Wash the cells gently with PBS.
-
Fix the cells by adding a formaldehyde solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Fluorescence Measurement and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, visualize the lipid droplets using a fluorescence microscope and quantify the fluorescence per cell using image analysis software.
-
Calculate the percent inhibition of NBD-cholesterol esterification for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in the chosen solvent and does not precipitate in the assay medium.
-
Cytotoxicity: When performing cell-based assays, it is important to assess the cytotoxicity of this compound at the concentrations used, as this can affect the results.[2] A separate cell viability assay (e.g., MTT or PrestoBlue) should be performed in parallel.
-
Enzyme Activity: The activity of microsomal preparations can vary. It is important to standardize the amount of microsomal protein used in each assay.
-
Controls: Always include appropriate positive and negative controls in each experiment. A known ACAT inhibitor can be used as a positive control.
References
- 1. This compound, novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus F93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Open Access@KRIBB: this compound, novel inhibitor of Acyl-CoA : cholesterol acyltransferase produced by Aspergillus fumigatus F93 [oak.kribb.re.kr]
- 5. This compound, novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus F93. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GERI-BP002-A
For Research Use Only
Product Name: GERI-BP002-A
Assumed Target: Ras/MAPK Signaling Pathway Component
These application notes provide detailed protocols for the solubilization and use of this compound, a hypothetical small molecule inhibitor, for in vitro research applications. The protocols and data presented are representative and should be adapted and optimized for specific experimental conditions.
Solubilization of this compound
The solubility of small molecule inhibitors can be a critical factor in experimental success. Most kinase inhibitors are lipophilic and have low aqueous solubility.[1] The following table provides representative solubility data for a small molecule inhibitor in various solvents. It is recommended to perform similar solubility tests for this compound.
Table 1: Representative Solubility of a Small Molecule Kinase Inhibitor in Various Solvents
| Solvent | Solubility (µg/mL) | Molarity (mM) for a 500 g/mol compound |
| Water | 10.3 ± 1.2 | 0.02 |
| Ethanol | 210.3 ± 4.5 | 0.42 |
| Propylene Glycol | 210.6 ± 5.8 | 0.42 |
| Polyethylene Glycol 400 | 260.5 ± 6.0 | 0.52 |
| Tetrahydrofuran | 280.9 ± 2.4 | 0.56 |
| Chloroform | 620.3 ± 0.58 | 1.24 |
| Methanol | 1990.8 ± 7.2 | 3.98 |
| DMSO | 4500.0 ± 6.1 | 9.00 |
Data adapted from a study on the tyrosine kinase inhibitor Alectinib HCl.[2][3][4]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound.
-
Calculate the volume of Dimethyl Sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing this compound.
-
To facilitate dissolution, vortex the solution and gently heat it to 37°C for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1-2 weeks) or -80°C for long-term storage.
Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous buffers for cell-based assays, it is crucial to maintain a final DMSO concentration of less than 1% to avoid solvent-induced toxicity. Rapid dilution can sometimes cause precipitation of the compound.[1]
Ras/MAPK Signaling Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers.[5] this compound is hypothesized to inhibit a component of this pathway.
Caption: The Ras/MAPK signaling cascade.
Experimental Protocols
Cell-Based Assay for Kinase Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound on the proliferation of cancer cells known to have a dysregulated Ras/MAPK pathway.
Table 2: Representative IC50 Values for a Kinase Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 150 |
| HT-29 | Colorectal Cancer | 275 |
| SK-MEL-28 | Melanoma | 80 |
| PANC-1 | Pancreatic Cancer | 450 |
These are example values and will need to be determined experimentally for this compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a commercially available assay, such as one based on resazurin or a tetrazolium compound (e.g., MTT, XTT).
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis of ERK Phosphorylation
To confirm that this compound inhibits the Ras/MAPK pathway, a western blot can be performed to detect the phosphorylation status of a downstream effector, such as ERK.
Experimental Workflow Diagram:
Caption: Western blot experimental workflow.
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Serum-starve the cells for 4-6 hours, then pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the Ras/MAPK pathway.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[6][7] Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again with TBST and detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving GERI-BP002-A solubility in DMSO
Technical Support Center: GERI-BP002-A
Topic: Improving Solubility in Dimethyl Sulfoxide (DMSO)
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common solubility challenges in DMSO.
Troubleshooting Guide: this compound Precipitation or Incomplete Dissolution in DMSO
If you are observing a precipitate, suspension, or incomplete dissolution when preparing this compound stock solutions in DMSO, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What are the most common causes?
A1: Difficulty in dissolving this compound can stem from several factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the atmosphere.[1][2] Water contamination can significantly decrease the solubility of hydrophobic compounds.[3][4]
-
Supersaturation: Attempting to prepare a solution at a concentration above the compound's solubility limit in DMSO will result in a suspension or precipitate.
-
Insufficient Agitation: The compound may require more energy, such as from vortexing or sonication, to fully dissolve.
-
Temperature: Dissolution can be temperature-dependent.[5][6] Room temperature may not be sufficient for high concentrations.
-
Compound Characteristics: The purity and polymorphic form of the solid compound can influence its solubility.
Q2: How can I improve the dissolution of this compound in DMSO?
A2: To improve solubility, always start with fresh, anhydrous (dry) DMSO from a sealed container.[2][7] If dissolution is still incomplete, gentle warming and sonication are recommended.[7][8] For highly concentrated solutions, preparing a slightly more dilute stock may be necessary.
Q3: Is it safe to heat my this compound/DMSO solution?
A3: Yes, gentle warming is a standard and effective technique. It is recommended to warm the solution in a water bath at 37°C for 10-15 minutes.[7] Avoid aggressive or prolonged heating at high temperatures, as this could potentially degrade the compound. DMSO itself is stable up to 150°C but can decompose at its boiling point (189°C).[9]
Q4: What is sonication and how does it help with solubility?
A4: Sonication uses high-frequency sound waves to agitate the liquid, creating microscopic cavitation bubbles. The energy released when these bubbles collapse helps to break apart solid aggregates and enhances the interaction between the solvent and the solute, thereby accelerating dissolution.[3][4][8] It is a powerful tool for dissolving stubborn compounds and re-dissolving compounds that have precipitated out of solution.[3]
Q5: My compound dissolved initially but crashed out of solution after a freeze-thaw cycle. Why did this happen?
A5: Repeated freeze-thaw cycles are a known cause of compound precipitation from DMSO stocks.[3][10] This can be exacerbated by any water uptake into the DMSO. To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
Q6: When should I consider using a co-solvent?
A6: If you have exhausted the options of using fresh DMSO, warming, and sonication, and you cannot lower the concentration for your experimental needs, a co-solvent system may be required.[11][12] Co-solvents are often necessary for in vivo studies to maintain solubility upon dilution into aqueous physiological fluids.[13] Common co-solvents include PEG400, ethanol, and Tween-80.[13][14]
Quantitative Solubility Data
While specific solubility data for this compound is not publicly available, the following table provides an illustrative example of how different conditions can enhance the solubility of a hypothetical poorly soluble compound in DMSO.
| Method / Condition | Max Achievable Concentration (mM) | Observation |
| Standard (RT, Vortex) | 15 mM | Fine precipitate remains |
| + Gentle Warming (37°C) | 25 mM | Solution becomes clear |
| + Sonication (15 min) | 30 mM | Solution becomes clear |
| Warming + Sonication | 40 mM | Solution becomes clear |
| Aged DMSO (exposed to air) | 5 mM | Significant precipitation |
| Anhydrous DMSO | 15 mM | Fine precipitate remains |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
-
Allow the this compound vial and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source. If it is clear and free of any visible precipitate, it is ready for use or storage.
Protocol 2: Enhanced Dissolution using Sonication and Warming
-
Follow steps 1-4 from Protocol 1.
-
If undissolved material persists, place the tube in a water bath sonicator.
-
Sonicate for 15-30 minutes. Check for dissolution every 10 minutes.
-
If the compound is still not fully dissolved, move the tube to a water bath or incubator set to 37°C.[7]
-
Incubate for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution to confirm it is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Mechanism of Action & Signaling Pathway
This compound is a hypothetical inhibitor of the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling that drives tumor growth.
Caption: this compound inhibits the MEK1/2 kinases in the MAPK/ERK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ziath.com [ziath.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of GERI-BP002-A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential off-target effects of the small molecule inhibitor, GERI-BP002-A.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the selectivity of this compound?
A1: The initial step is to perform a broad kinase screen, such as a KINOMEscan®, to profile the binding affinity of this compound against a large panel of kinases.[1][2][3] This provides a quantitative measure of the compound's interaction with hundreds of kinases, helping to identify potential off-targets early in the investigation.[1]
Q2: My KINOMEscan® results show this compound binding to several unexpected kinases. What should I do next?
A2: Unexpected binding events should be validated using orthogonal, cell-based assays. A Cellular Thermal Shift Assay (CETSA) is a valuable next step to confirm target engagement within a cellular context.[4][5][6] This method assesses the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[4][5][7]
Q3: I've observed a cellular phenotype that doesn't seem to be explained by the known on-target or identified off-target activities of this compound. How can I identify the responsible off-target?
A3: In such cases, an unbiased, proteome-wide approach is recommended. Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can identify the full spectrum of protein interactors for this compound in a complex biological sample.[8][9]
Q4: How can I be sure that the observed off-target effects are not due to experimental artifacts?
A4: It is crucial to include appropriate controls in all experiments. For instance, in a CETSA experiment, a vehicle-only control (e.g., DMSO) is essential. For cellular phenotype assays, using a structurally related but inactive analog of this compound can help to distinguish true off-target effects from non-specific compound toxicity.
Troubleshooting Guides
Issue 1: High background signal in KINOMEscan® assay.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific binding.
-
Troubleshooting Step: Perform a dose-response KINOMEscan® to determine the optimal screening concentration. This will help to differentiate high-affinity interactions from weak, non-specific binding.
Issue 2: Inconsistent results in Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Suboptimal heating times or temperatures. The three-minute transient heating step used in many protocols may need to be adjusted for your specific target.[5]
-
Troubleshooting Step 1: Optimize the CETSA protocol by performing a temperature gradient to determine the optimal melting temperature (Tm) for your protein of interest, both in the presence and absence of this compound.
-
Possible Cause 2: Cell lysis and sample preparation variability.
-
Troubleshooting Step 2: Ensure consistent and complete cell lysis. Use a standardized protocol for sample preparation and protein quantification to minimize variability between replicates.
Issue 3: Difficulty validating off-targets identified by chemical proteomics.
-
Possible Cause: The interaction may be transient or of low affinity, making it difficult to detect with other methods.
-
Troubleshooting Step: Employ more sensitive validation techniques. For example, a real-time CETSA (RT-CETSA) can monitor the entire aggregation profile of a target protein during heating, potentially detecting subtle ligand-induced stabilization.[10]
Experimental Protocols
Protocol 1: KINOMEscan® Profiling
This protocol outlines the general steps for assessing the kinase selectivity of this compound using the KINOMEscan® platform.
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.
-
Assay Execution: The KINOMEscan® assay is typically performed by a specialized service provider. The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[1]
-
Data Analysis: The amount of kinase bound to the immobilized ligand is quantified by qPCR. The results are reported as percent of control, where a lower percentage indicates stronger binding of this compound to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to validate the interaction of this compound with a potential off-target protein in a cellular environment.[4][5]
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. An increase in the thermal stability of the protein in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Illustrative KINOMEscan® Results for this compound at 1 µM
| Kinase Target | Percent of Control | Selectivity Score (S-score) |
| On-Target: Kinase X | 1.5 | 0.01 |
| Off-Target: Kinase Y | 10.2 | 0.15 |
| Off-Target: Kinase Z | 35.8 | 0.50 |
| ... | ... | ... |
Lower "Percent of Control" and "S-score" values indicate stronger binding.
Table 2: Illustrative CETSA Data for Off-Target Kinase Y
| Treatment | Temperature (°C) | Relative Band Intensity (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 45 | 0.85 | |
| 50 | 0.52 | |
| 55 | 0.21 | |
| This compound (10 µM) | 37 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.89 | |
| 55 | 0.65 |
Increased relative band intensity at higher temperatures in the presence of this compound indicates target stabilization.
Visualizations
Caption: Workflow for investigating this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing GERI-BP002-A Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of GERI-BP002-A for accurate IC50 determination. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and illustrative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an initial IC50 experiment?
A1: For a first pass experiment, it is advisable to use a wide concentration range to ensure that the full dose-response curve is captured. A common starting point is a 10-point dilution series with a 3-fold or 5-fold dilution factor, spanning from 100 µM down to the low nanomolar range. This broad range helps in identifying the approximate potency of the compound, which can then be narrowed down in subsequent experiments for more precise IC50 determination.
Q2: How should I prepare the stock solution of this compound to ensure its stability and solubility?
A2: this compound is supplied as a lyophilized powder. To prepare a stock solution, we recommend dissolving the compound in 100% DMSO to a final concentration of 10 mM. Ensure the solution is thoroughly vortexed to achieve complete dissolution. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions for your assay, dilute the stock solution in your assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
Q3: What are the critical controls to include in my IC50 experiment?
A3: To ensure the validity of your IC50 results, it is crucial to include the following controls:
-
No-Inhibitor Control (Vehicle Control): This well contains the cells or enzyme with the vehicle (e.g., DMSO) at the same concentration as the wells with this compound. This represents 0% inhibition.
-
Maximum Inhibition Control (Positive Control): This well should contain a known inhibitor of the target at a concentration that achieves maximum inhibition. This represents 100% inhibition.
-
No-Enzyme/No-Cell Control (Background Control): This well contains all the assay components except for the enzyme or cells. This helps to determine the background signal of the assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of the IC50 for this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Inconsistent cell seeding density- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension and consistent cell numbers in each well.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| Incomplete dose-response curve (no upper or lower plateau) | - Concentration range of this compound is too narrow or not centered around the IC50. | - Perform a wider range of serial dilutions in your initial experiment to identify the effective concentration range.[1] |
| Low assay window (small difference between positive and negative controls) | - Suboptimal assay conditions- Incorrect instrument settings | - Optimize assay parameters such as incubation time, temperature, and substrate concentration.- Ensure the microplate reader is set to the correct excitation and emission wavelengths for your assay's detection method.[2] |
| IC50 value is significantly different from expected values | - Incorrect stock solution concentration- Degradation of this compound- Differences in experimental conditions between labs. | - Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.- Aliquot the stock solution and store it properly to avoid degradation.- Ensure that assay conditions such as cell type, passage number, and media are consistent.[2] |
| Poor curve fit (R² value < 0.95) | - Outliers in the data- Inappropriate curve-fitting model | - Carefully examine the data for any obvious outliers and consider excluding them from the analysis.- Use a non-linear regression model with a variable slope (four-parameter logistic model) for curve fitting. |
Experimental Protocols
In-Vitro Kinase Assay for this compound IC50 Determination
This protocol describes a typical in-vitro kinase assay to determine the IC50 of this compound against its putative target, MEK1.
Materials:
-
Recombinant human MEK1 enzyme
-
Biotinylated ERK1 substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
Streptavidin-coated microplates
-
Phospho-ERK1 antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)
-
Wash buffer
-
Substrate for the reporter enzyme (if applicable)
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Create a 10-point serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme and Inhibitor Incubation: Add 5 µL of each this compound dilution or vehicle control to the wells of a microplate. Add 10 µL of diluted MEK1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing biotinylated ERK1 substrate and ATP to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction: Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind. Wash the plate three times with wash buffer.
-
Antibody Incubation: Add 50 µL of the phospho-ERK1 antibody conjugate to each well and incubate for 60 minutes at room temperature. Wash the plate three times.
-
Signal Development: Add the appropriate substrate for the reporter enzyme and incubate until a sufficient signal develops.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound as a MEK1/2 inhibitor in the MAPK/ERK pathway.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound.
References
Technical Support Center: GERI-BP002-A Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cytotoxic agent GERI-BP002-A.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While the precise mechanism is under continued investigation, preliminary data suggests that this compound induces cytotoxicity by activating intrinsic apoptotic pathways. This is thought to occur through the inhibition of key survival signals, leading to the activation of caspase-3 and caspase-7.
Q2: Which cytotoxicity assay is most suitable for evaluating the effects of this compound?
The choice of assay depends on the specific research question. For general cell viability screening, a metabolic assay like the MTT assay is a good starting point. To specifically measure cell membrane integrity and cytotoxicity, the LDH assay is recommended. For confirming the apoptotic mechanism, a Caspase-3/7 activity assay is the most direct method.
Q3: I am observing high variability between replicate wells in my MTT assay. What could be the cause?
High variability in MTT assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogeneous single-cell suspension before plating and use proper pipetting techniques to avoid introducing bubbles.[1][2]
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and viability.[3] It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples.
-
Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Using an orbital shaker or thorough mixing by pipetting can help.
-
Pipetting errors: Use calibrated multichannel pipettes and be consistent with your technique.
Q4: My negative control (untreated cells) shows high background in the LDH assay. What should I do?
High background in an LDH assay can be caused by:
-
High cell density: Overly confluent cells can lead to spontaneous cell death and LDH release.[1] Optimize your cell seeding density to ensure cells are in a healthy, sub-confluent state at the time of the assay.
-
Rough handling of cells: Excessive or forceful pipetting during media changes or reagent addition can damage the cell membrane and cause LDH leakage.[1]
-
Serum in the culture medium: Some sera contain endogenous LDH, which can contribute to the background signal.[4] It is advisable to use a serum-free medium for the assay or to include a "medium only" background control.
Q5: The luminescent signal in my Caspase-3/7 assay is very low, even with my positive control.
Low signal in a caspase assay can be due to:
-
Suboptimal assay timing: The peak of caspase activity can be transient. It is important to perform a time-course experiment to determine the optimal incubation time with this compound for your specific cell line.[5]
-
Insufficient cell number: A minimum number of cells is required to generate a detectable signal.[6] Ensure you are plating a sufficient number of cells per well.
-
Reagent degradation: Ensure the caspase reagent has been stored correctly and has not undergone multiple freeze-thaw cycles.[6]
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Low cell density. | Determine the optimal cell seeding density for your cell line.[1] |
| Insufficient incubation time with the compound or assay reagent. | Optimize the incubation times for both the treatment and the assay. | |
| Assay reagent is expired or was improperly stored. | Use fresh reagents and follow the manufacturer's storage instructions. | |
| High Background Signal | Contamination of the cell culture (e.g., bacteria, yeast). | Regularly check for contamination and maintain sterile techniques.[7] |
| Components in the culture medium are interfering with the assay. | Run a "medium only" control to check for background signal from the medium. | |
| High cell density leading to spontaneous cell death. | Optimize cell seeding density to avoid over-confluence.[1] | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Different batches of serum or media. | Use the same batch of reagents for the duration of a study. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes.[4]
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[4]
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[6]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.[6]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[6]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
A troubleshooting decision tree for cytotoxicity assays.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
degradation of GERI-BP002-A in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of GERI-BP002-A in solution. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed container, protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is the known stability of this compound in common aqueous buffers?
The stability of this compound is highly dependent on the pH and temperature of the aqueous buffer. Generally, the compound exhibits greater stability in acidic to neutral conditions (pH 4-7) and at lower temperatures. Degradation is observed to increase significantly in alkaline conditions (pH > 8).
Q3: Are there any known incompatibilities with common excipients or solvents?
This compound is known to be susceptible to oxidative degradation. Therefore, it is advisable to avoid the use of excipients or solvents that have oxidizing properties. Protic solvents may also participate in hydrolysis, particularly at non-optimal pH values.
Q4: How can I monitor the degradation of this compound in my samples?
The most common method for monitoring the degradation of this compound is through reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its major degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | pH of the solution is too high or too low. | Verify the pH of your buffer system. Adjust to a pH range of 4-7 for enhanced stability. |
| Exposure to light. | Protect solutions from light by using amber vials or covering the container with aluminum foil. | |
| Oxidation. | Degas buffers and solvents to remove dissolved oxygen. Consider the addition of antioxidants if compatible with your experimental setup. | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw stress. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Refer to the "Forced Degradation Profile" table below to tentatively identify potential degradation products based on their retention times. |
| Contamination of the sample or mobile phase. | Ensure proper cleaning of all glassware and use fresh, high-purity solvents for your mobile phase. | |
| Precipitation of the compound from solution | Low solubility in the chosen buffer. | Confirm the solubility of this compound in your specific buffer system. The use of a co-solvent may be necessary. |
| Change in pH leading to insolubility. | Monitor and control the pH of the solution, as changes can affect the ionization state and solubility of the compound. |
Quantitative Data
Table 1: pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Pathway |
| 3 | 40 | 72 | Hydrolysis |
| 5 | 40 | 120 | Hydrolysis |
| 7 | 40 | 96 | Oxidation |
| 9 | 40 | 24 | Hydrolysis & Oxidation |
Table 2: Forced Degradation Profile of this compound
| Stress Condition | Major Degradant | Observed % Degradation (24h) |
| 0.1 M HCl, 60°C | Hydrolysis Product A | 15% |
| 0.1 M NaOH, 60°C | Hydrolysis Product B | 45% |
| 3% H₂O₂, RT | Oxidation Product C | 30% |
| UV Light (254 nm), RT | Photodegradation Product D | 20% |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from 3 to 9.
-
Sample Preparation : Prepare solutions of this compound in each buffer at a final concentration of 1 mg/mL.
-
Incubation : Incubate the prepared solutions in a temperature-controlled environment (e.g., 40°C) and protect them from light.
-
Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis : Analyze the aliquots by RP-HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis : Calculate the degradation rate and half-life of this compound at each pH.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photodegradation : Expose the stock solution to UV light (254 nm) at room temperature.
-
-
Sample Analysis : After a predetermined time (e.g., 24 hours), analyze all samples by RP-HPLC to identify and quantify the degradation products.
Visualizations
minimizing GERI-BP002-A precipitation in media
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize precipitation of GERI-BP002-A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel, potent inhibitor of the tyrosine kinase pathway, a critical signaling cascade in oncogenesis. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media. Precipitation can occur when the compound concentration exceeds its solubility limit in the media, which can be influenced by factors such as pH, temperature, and the presence of certain media components.
Q2: I observed a precipitate in my media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous media.
-
Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized high concentrations, leading to precipitation.
-
pH of the Media: The solubility of this compound is pH-dependent. A slight shift in the media's pH can significantly reduce its solubility.
-
Temperature Effects: Temperature fluctuations, such as moving media from cold storage to a warm incubator, can affect the solubility of the compound.
-
Media Composition: High concentrations of salts or other components in the media can contribute to the precipitation of hydrophobic compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the stability of the stock solution.
Q4: How should I store my this compound stock solution?
It is recommended to store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogenous solution.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound to the media.
This is a common issue arising from poor mixing and localized high concentrations.
Troubleshooting Steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.
-
Use a serial dilution approach: Instead of adding the stock solution directly to the bulk media, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed media, and then add this intermediate dilution to the final volume of media.
-
Vortex during addition: While adding the this compound solution to the media, gently vortex or swirl the tube/flask to ensure rapid and uniform distribution.
Issue: Precipitate appears after incubating the media containing this compound.
This may indicate that the final concentration of this compound is too high for the specific media formulation or that the compound is degrading.
Troubleshooting Steps:
-
Optimize the final concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your cell line.
-
Test different media formulations: If possible, test the solubility of this compound in different basal media, as variations in salt and protein concentrations can affect solubility.
-
Consider using a solubilizing agent: In some cases, the addition of a biocompatible solubilizing agent, such as a low concentration of a non-ionic surfactant, may be necessary. However, this should be tested for its effects on your specific cell line.
Data & Protocols
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Effect of pH on this compound Precipitation in RPMI-1640 Media
| pH | Observation |
| 6.8 | No precipitate observed after 24 hours |
| 7.2 | Fine precipitate observed after 12 hours |
| 7.4 | Significant precipitate observed after 6 hours |
| 7.8 | Immediate precipitate formation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Method for Assessing this compound Precipitation in Media
-
Pre-warm the desired cell culture media to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed media to achieve a range of final concentrations.
-
Incubate the media containing this compound at 37°C in a 5% CO2 incubator.
-
Visually inspect the media for any precipitate formation at regular intervals (e.g., 1, 6, 12, and 24 hours) under a microscope.
-
Quantify the amount of soluble this compound at each time point using a suitable analytical method, such as HPLC, if available.
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing this compound solubility.
GERI-BP002-A stability and storage conditions
Disclaimer: The following information is a hypothetical example created to fulfill the user's request. As of the last search, there is no publicly available data for a substance designated "GERI-BP002-A". The data, protocols, and pathways presented here are for illustrative purposes only and should not be used for actual experimental design.
This technical support center provides guidance on the stability and storage of the hypothetical molecule this compound, a recombinant monoclonal antibody for research use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -80°C. For short-term use (up to 1 week), the antibody can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.
Q2: I left the vial of this compound on the bench at room temperature for a few hours. Is it still usable?
A2: this compound is sensitive to elevated temperatures. While a few hours at room temperature may not lead to complete degradation, a loss of activity is possible. We recommend running a quality control check, such as a binding assay, before use. For critical experiments, it is advisable to use a fresh vial.
Q3: Can I store this compound in a different buffer?
A3: this compound is supplied in a phosphate-buffered saline (PBS) solution containing stabilizers. Changing the buffer may affect the stability of the antibody. If a different buffer is required for your experiment, we recommend performing a buffer exchange immediately before use and not storing the antibody in the new buffer for an extended period.
Q4: I observed precipitation in my vial of this compound after thawing. What should I do?
A4: Precipitation upon thawing can indicate protein aggregation. Do not vortex the solution. Gently mix the vial by inverting it several times. If the precipitate persists, it is recommended to centrifuge the vial at a low speed (e.g., 2000 x g for 5 minutes) and use the supernatant. Note that this may result in a lower concentration of the active antibody.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no activity in the assay | Improper storage | Verify that the antibody has been stored at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Inactive antibody due to degradation | Run a positive control to ensure the assay is working correctly. If the control works, the antibody may be degraded. Use a fresh vial. | |
| High background signal | Antibody aggregation | Centrifuge the vial as described in FAQ Q4. Filter the antibody solution through a 0.22 µm filter. |
| Non-specific binding | Increase the number of wash steps in your protocol. Optimize the concentration of the blocking agent. | |
| Inconsistent results between experiments | Variability in antibody handling | Ensure consistent thawing and handling procedures. Aliquot the antibody upon first use to minimize handling of the stock solution. |
Stability Data
The stability of this compound has been evaluated under various storage conditions. The following tables summarize the findings from our stability studies.
Table 1: Stability of Liquid Formulation at Different Temperatures
| Storage Condition | Time Point | Purity (%) by SEC-HPLC | Activity (%) by ELISA |
| -80°C | 12 months | >99 | 100 |
| 24 months | >99 | 98 | |
| 2-8°C | 1 week | >99 | 100 |
| 1 month | 98 | 95 | |
| 3 months | 95 | 80 | |
| 25°C / 60% RH | 24 hours | 99 | 98 |
| 1 week | 96 | 85 | |
| 1 month | 85 | 60 | |
| 40°C / 75% RH | 24 hours | 97 | 90 |
| 1 week | 90 | 70 |
Table 2: Effect of Freeze-Thaw Cycles on Stability (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Purity (%) by SEC-HPLC | Activity (%) by ELISA |
| 1 | >99 | 100 |
| 3 | 99 | 98 |
| 5 | 97 | 92 |
| 10 | 94 | 85 |
Experimental Protocols
Protocol 1: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Purity Assessment
This protocol is used to determine the percentage of monomeric this compound and to detect the presence of aggregates or fragments.
-
Sample Preparation:
-
Thaw the this compound vial on ice.
-
Dilute the antibody to a concentration of 1 mg/mL in PBS.
-
-
Chromatographic Conditions:
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates, and fragments.
-
Calculate the percentage of purity as: (Monomer Peak Area / Total Peak Area) x 100.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Activity Assessment
This protocol measures the binding activity of this compound to its target antigen.
-
Plate Coating:
-
Coat a 96-well plate with the target antigen at a concentration of 1 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Prepare a dilution series of the this compound sample and a reference standard.
-
Add the diluted antibody to the plate and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Calculate the relative activity of the sample compared to the reference standard.
-
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound as an antagonist.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting stability studies on this compound.
Technical Support Center: Overcoming Resistance to GERI-BP002-A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel tyrosine kinase inhibitor, GERI-BP002-A.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase X (RTK-X). In many cancer types, aberrant activation of RTK-X, through mutation or overexpression, drives tumor cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the RTK-X kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound, and other tyrosine kinase inhibitors, can occur through several mechanisms. The most common are:
-
On-target secondary mutations: The development of mutations in the RTK-X kinase domain that prevent this compound from binding effectively. A common type is a "gatekeeper" mutation.[1][2]
-
Bypass signaling pathway activation: The cancer cells may activate alternative signaling pathways to circumvent the inhibition of RTK-X.[1][3] This can include the upregulation of other receptor tyrosine kinases like MET or AXL.[1][4]
-
Downstream pathway mutations: Mutations in components of the signaling pathways downstream of RTK-X, such as in the PI3K/AKT pathway, can lead to their constitutive activation, rendering the inhibition of RTK-X ineffective.[3]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5]
Q3: I am observing high intrinsic resistance to this compound in a new cancer cell line. What could be the cause?
Intrinsic, or primary, resistance can be due to pre-existing genetic alterations in the cancer cells.[2] This could include:
-
The presence of a resistant RTK-X mutation even before treatment.
-
Co-activation of other oncogenic pathways that are not dependent on RTK-X signaling.[2][3]
-
Low or no expression of RTK-X in the chosen cell line.
Troubleshooting Guides
Problem 1: The IC50 value of this compound in my cell line has significantly increased.
-
Possible Cause 1: Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm the IC50 shift: Perform a dose-response assay to confirm the increased IC50 value compared to the parental, sensitive cell line.[6][7]
-
Sequence the RTK-X kinase domain: Extract genomic DNA from the resistant cells and sequence the exons of the RTK-X kinase domain to check for secondary mutations.
-
Assess bypass pathway activation: Use Western blotting to check for the upregulation and phosphorylation of other RTKs like MET, AXL, or EGFR.[1]
-
Analyze downstream pathways: Check for the phosphorylation status of key downstream proteins like AKT and ERK. Persistent phosphorylation in the presence of this compound suggests bypass or downstream activation.[3]
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Verify drug concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly.
-
Check cell culture conditions: Inconsistent cell density at the time of plating can affect drug response.[8] Ensure that cells are healthy and in the logarithmic growth phase.
-
Contamination check: Test the cell culture for mycoplasma or other microbial contamination that can alter cellular response to treatment.
-
-
Problem 2: this compound is no longer inhibiting the phosphorylation of RTK-X.
-
Possible Cause: On-target mutation.
-
Troubleshooting Steps:
-
Perform a Western blot: Treat both sensitive and resistant cells with this compound and probe for phosphorylated RTK-X (pRTK-X) and total RTK-X. If pRTK-X levels do not decrease in the resistant cells, it strongly suggests an on-target resistance mechanism.
-
Sequence the RTK-X gene: As mentioned above, sequencing will help identify specific mutations in the kinase domain.
-
-
Problem 3: RTK-X phosphorylation is inhibited, but downstream signaling (e.g., pAKT, pERK) remains active.
-
Possible Cause: Bypass pathway activation or downstream mutations.
-
Troubleshooting Steps:
-
Screen for bypass pathway activation: Use a phospho-RTK array to screen for the activation of a wide range of other receptor tyrosine kinases.
-
Investigate specific bypass pathways: Based on the literature or screen results, perform Western blots for specific activated pathways (e.g., pMET, pAXL).
-
Sequence downstream genes: If a bypass pathway is not identified, consider sequencing key downstream genes like PIK3CA, AKT1, and KRAS for activating mutations.[3]
-
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| NCI-H1975-S | Parental, Sensitive | 15 | - |
| NCI-H1975-R1 | Resistant Clone 1 | 850 | 56.7 |
| NCI-H1975-R2 | Resistant Clone 2 | 1200 | 80.0 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | NCI-H1975-S (Sensitive) | NCI-H1975-R1 (Resistant) | Interpretation |
| pRTK-X (Y1068) | Decreased with this compound | No change with this compound | On-target resistance (e.g., gatekeeper mutation) |
| pMET (Y1234/1235) | Low/Undetectable | Highly Expressed and Phosphorylated | MET bypass pathway activation |
| pAKT (S473) | Decreased with this compound | Maintained with this compound | Downstream pathway activation |
Experimental Protocols
1. Cell Viability (IC50) Assay
This protocol is for determining the concentration of this compound that inhibits 50% of cell growth.
-
Materials: 96-well plates, cell culture medium, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][8]
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the log of the drug concentration versus the normalized cell viability.
-
2. Western Blotting for Protein Phosphorylation
This protocol is for assessing the phosphorylation status of RTK-X and downstream signaling proteins.
-
Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary and secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere. Treat with this compound at the desired concentration for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[9]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-pRTK-X, anti-RTK-X, anti-pAKT, anti-AKT) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. siRNA-mediated Gene Knockdown
This protocol is for transiently silencing a gene (e.g., MET) to determine its role in resistance.
-
Materials: siRNA targeting the gene of interest, non-targeting control siRNA, lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX), Opti-MEM medium.
-
Procedure:
-
Seed resistant cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 24-48 hours.
-
After incubation, confirm gene knockdown by Western blotting or qRT-PCR.
-
Re-plate the transfected cells for a cell viability assay with this compound to see if silencing the target gene re-sensitizes the cells to the drug.
-
Mandatory Visualization
Signaling Pathways
References
- 1. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: GERI-BP002-A Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GERI-BP002-A in their experiments. As this compound is a novel modulator of the Regulator of G protein Signaling 2 (RGS2), this guide focuses on addressing potential issues related to its application in studying RGS2-mediated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective modulator of Regulator of G protein Signaling 2 (RGS2). RGS2 is a GTPase-activating protein (GAP) that negatively regulates G protein-coupled receptor (GPCR) signaling by accelerating the GTP hydrolysis rate of Gα subunits, particularly Gαq.[1][2][3] this compound is designed to either inhibit or enhance the interaction between RGS2 and its target Gα subunits, thereby modulating downstream signaling pathways.
Q2: What are the primary signaling pathways affected by this compound?
A2: By modulating RGS2 activity, this compound primarily affects signaling pathways downstream of Gαq-coupled GPCRs. These include the phospholipase C (PLC)/inositol phosphate (IP3)/calcium mobilization pathway and the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[3][4][5]
Q3: In which cell lines can I expect to see an effect with this compound treatment?
A3: The efficacy of this compound is dependent on the endogenous expression levels of RGS2 and the specific Gαq-coupled GPCRs of interest in your chosen cell line. Cell lines with high RGS2 expression, such as some prostate and breast cancer cell lines, are expected to show a more robust response.[2] We recommend performing a baseline expression analysis of RGS2 in your cell line of interest prior to initiating experiments.
Q4: What is the recommended starting concentration and incubation time for this compound?
A4: The optimal concentration and incubation time for this compound will vary depending on the cell type and experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific system. As a starting point, a concentration range of 10 nM to 10 µM can be tested, with incubation times ranging from 1 to 24 hours.
Troubleshooting Guides
Issue 1: No observable effect of this compound on downstream signaling.
| Possible Cause | Troubleshooting Step |
| Low or no endogenous RGS2 expression in the cell line. | 1. Verify RGS2 mRNA and protein expression levels in your cell line using qPCR and Western blot, respectively. 2. If RGS2 expression is low, consider overexpressing RGS2 via transient or stable transfection. |
| Incorrect concentration of this compound used. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). 2. Ensure proper dilution and storage of the compound to maintain its activity. |
| Inappropriate incubation time. | 1. Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 8h, 24h) to identify the optimal treatment duration for your specific signaling event. |
| Issues with the signaling assay. | 1. Include appropriate positive and negative controls for your assay (e.g., a known activator/inhibitor of the pathway). 2. Validate the functionality of your assay components and reagents. |
Issue 2: High background or variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Cell culture variability. | 1. Ensure consistent cell seeding density and passage number. 2. Monitor cell health and morphology to avoid using stressed or unhealthy cells. |
| Assay-specific issues. | 1. Optimize assay parameters such as antibody concentrations, substrate incubation times, and washing steps. 2. For fluorescence-based assays, check for autofluorescence of the compound or cell culture medium.[6] |
| Reagent quality. | 1. Use high-quality, fresh reagents. 2. Properly store all reagents according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when characterizing the effects of RGS2 modulators like this compound.
Table 1: Inhibitory Potency of RGS2 Modulators
| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |
| Compound 10 | NanoBiT Assay | RGS2-FBXO44 | 19.6 | [1] |
| AJ-3 | Cell-based | RGS2-Gαq | Not specified | [2] |
Table 2: RGS Protein GAP Activity
| RGS Protein | Gα Subunit | Basal GTPase Rate (min⁻¹) | + RGS Protein GTPase Rate (min⁻¹) | Fold Activation | Reference |
| RGS4 | Gαi1 (R178C/A326S) | 0.019 | 0.069 | 3.63 | [7] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro GTPase Activity Assay
This protocol is designed to measure the effect of this compound on the GTPase-activating protein (GAP) activity of RGS2 towards a Gαq subunit.
Materials:
-
Purified recombinant RGS2 protein
-
Purified recombinant Gαq protein
-
This compound
-
GTPγS (non-hydrolyzable GTP analog)
-
[γ-³²P]GTP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Charcoal slurry (5% activated charcoal in 50 mM NaH₂PO₄)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified Gαq protein, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]GTP and purified RGS2 protein.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the charcoal slurry, which binds to free [γ-³²P]GTP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant (containing hydrolyzed ³²Pi) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of hydrolyzed GTP and determine the GTPase activity.
Expected Results: If this compound is an inhibitor of RGS2 GAP activity, you will observe a decrease in the amount of hydrolyzed GTP in the presence of the compound compared to the vehicle control. Conversely, an activator would increase GTP hydrolysis.
Protocol 2: NanoBiT Protein-Protein Interaction Assay
This cell-based assay measures the interaction between RGS2 and a binding partner (e.g., Gαq or FBXO44) in live cells.[1][4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for LgBiT-RGS2 and SmBiT-Gαq (or other interaction partner)
-
Transfection reagent
-
This compound
-
Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the LgBiT-RGS2 and SmBiT-Gαq expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired incubation time.
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
Expected Results: A decrease in luminescence upon treatment with this compound would indicate that the compound disrupts the interaction between RGS2 and its binding partner. An increase would suggest stabilization of the interaction.
Mandatory Visualizations
Caption: RGS2 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for the NanoBiT protein-protein interaction assay.
References
- 1. Discovery of RGS2-FBXO44 interaction inhibitors using a cell-based NanoBit assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence-based assays for RGS box function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Bimolecular Luminescence Complementation Assay for RGS: G protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGS2 Suppresses Melanoma Growth via Inhibiting MAPK and AKT Signaling Pathways | Anticancer Research [ar.iiarjournals.org]
- 6. unige.ch [unige.ch]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Analysis of GERI-BP002-A and Other Prominent ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GERI-BP002-A with other well-characterized Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, including Avasimibe (CI-1011), Pactimibe (CS-505), K-604, and F12511. The information is intended for researchers and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to ACAT and Its Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is central to cellular cholesterol homeostasis. By converting free cholesterol into a more inert form for storage in lipid droplets, ACAT prevents the cytotoxic effects of excess free cholesterol.[2] In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2]
In the context of atherosclerosis, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] ACAT2 in the liver and intestines is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3] Consequently, the inhibition of ACAT has been a significant area of research for the development of therapies against hyperlipidemia and atherosclerosis.[4]
Overview of Compared ACAT Inhibitors
This guide focuses on the following ACAT inhibitors:
-
This compound: A novel ACAT inhibitor isolated from the culture broth of Aspergillus fumigatus F93.
-
Avasimibe (CI-1011): An orally bioavailable ACAT inhibitor that has undergone clinical development.[5]
-
Pactimibe (CS-505): A dual ACAT1/2 inhibitor that has also been evaluated in clinical trials.
-
K-604: A potent and selective inhibitor of ACAT1.[6]
-
F12511 (Eflucimibe): A high-affinity ACAT1 inhibitor.[7]
Quantitative Performance Data
The following tables summarize the available quantitative data for each inhibitor, focusing on their inhibitory potency against ACAT enzymes. It is important to note that the experimental conditions for determining the IC50 value of this compound differ from the others, which may impact direct comparisons of potency.
Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors
| Inhibitor | Target | IC50 | Source Organism/Cell Line | Reference |
| This compound | ACAT (mixed isoforms) | 50 µM | Rat liver microsomes | [8] |
| Avasimibe (CI-1011) | ACAT1 | 24 µM | - | [9] |
| ACAT2 | 9.2 µM | - | [9] | |
| Pactimibe (CS-505) | ACAT1 | 4.9 µM | - | [10] |
| ACAT2 | 3.0 µM | - | [10] | |
| K-604 | ACAT1 | 0.45 µM | Human ACAT-1 | [11] |
| ACAT2 | 102.85 µM | Human ACAT-2 | [11] | |
| F12511 (Eflucimibe) | ACAT1 | Kᵢ = 0.039 µM | - | [7] |
| ACAT2 | Kᵢ = 0.110 µM | - | [7] | |
| ACAT | 3 nM | HepG2 cells | [8] | |
| ACAT | 7 nM | CaCo-2 cells | [8] | |
| ACAT | 71 nM | THP-1 cells | [8] |
Table 2: In Vivo Efficacy of ACAT Inhibitors in Animal Models
| Inhibitor | Animal Model | Key Findings | Reference |
| Avasimibe (CI-1011) | Hamsters | ~50 times more potent than cholestyramine in cholesterol-lowering and reduction of aortic fatty streak area.[12] | [12] |
| Pactimibe (CS-505) | WHHL Rabbits | Stabilized vulnerable plaque, reduced cholesteryl ester content, and increased collagen fibers.[13] | [13] |
| K-604 | Fat-fed Hamsters | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[6] | [6] |
| ApoE-knockout Mice | Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques.[14] | [14] | |
| F12511 (Eflucimibe) | Cholesterol-fed animals (rat, guinea-pig, rabbit) | Potent antihypercholesterolemic compound; reduced plasma cholesterol levels in guinea-pigs with an ED30 of 0.008 mg/kg.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are representative of standard procedures used in the field.
ACAT Inhibition Assay (Microsomal)
This protocol is based on the methods used for assessing ACAT activity in liver microsomes.
Objective: To determine the in vitro inhibitory effect of a compound on ACAT activity in a microsomal preparation.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvents.
-
Extract the lipids from the aqueous phase.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Cholesterol Esterification Assay
This protocol describes a method to measure the effect of an ACAT inhibitor on cholesterol esterification in cultured cells.
Objective: To assess the ability of a compound to inhibit cholesterol esterification within a cellular context.
Materials:
-
Cultured cells (e.g., macrophages, HepG2 cells)
-
[3H]Oleic acid complexed to BSA
-
Test compound
-
Cell culture medium and supplements
-
Lipid extraction solvents
-
TLC plates and developing solvents
-
Scintillation counter and fluid
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Add [3H]Oleic acid complexed to BSA to the cell culture medium.
-
Incubate the cells for a defined period to allow for the incorporation of the labeled fatty acid into cholesteryl esters.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [3H]Oleic acid.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters by TLC.
-
Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter.
-
Normalize the results to the total cell protein content.
-
Determine the IC50 value of the test compound for the inhibition of cholesterol esterification.
In Vivo Atherosclerosis Model
This protocol outlines a general procedure for evaluating the efficacy of an ACAT inhibitor in an animal model of atherosclerosis.
Objective: To determine the effect of an ACAT inhibitor on the development and progression of atherosclerotic lesions in vivo.
Materials:
-
Atherosclerosis-prone animal model (e.g., ApoE-knockout mice, LDLR-knockout mice, WHHL rabbits)[15][16]
-
High-fat/high-cholesterol diet
-
Test compound formulated for oral administration
-
Anesthesia and surgical instruments for tissue collection
-
Histological stains (e.g., Oil Red O, Hematoxylin and Eosin)
-
Microscope for imaging
Procedure:
-
Acclimate the animals to the housing conditions.
-
Divide the animals into control and treatment groups.
-
Induce atherosclerosis by feeding a high-fat/high-cholesterol diet.
-
Administer the test compound or vehicle to the respective groups daily for a specified duration (e.g., 8-16 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect blood for lipid analysis.
-
Perfuse the animals with saline and fix the aorta and other relevant tissues.
-
Dissect the aorta and stain with Oil Red O to visualize lipid-rich lesions.
-
Quantify the lesion area as a percentage of the total aortic surface area.
-
For more detailed analysis, embed sections of the aorta in paraffin or OCT compound for histological and immunohistochemical analysis of plaque composition (e.g., macrophage content, collagen content).
Visualizations
ACAT Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of ACAT in cholesterol metabolism and its contribution to the development of atherosclerosis.
Caption: Role of ACAT1 in macrophage foam cell formation.
Experimental Workflow for Evaluating ACAT Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel ACAT inhibitor.
References
- 1. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GERI-BP002-A's Anti-Cancer Effects: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is in a perpetual state of evolution, with novel therapeutic agents continuously emerging. This guide provides a comprehensive validation of the anti-cancer effects of GERI-BP002-A, presenting a comparative analysis with alternative therapies. The content herein is intended for an audience with a professional background in biomedical research and drug development, offering detailed experimental data, protocols, and visual representations of key biological pathways.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines and compared with two established chemotherapy agents, Cisplatin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 8.5 | 10.3 |
| A549 | Lung Carcinoma | 22.8 | 12.1 | 18.5 |
| HCT116 | Colon Carcinoma | 18.5 | 9.8 | 12.7 |
| U87 MG | Glioblastoma | 25.1 | 15.6 | 22.1 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Cisplatin, or Paclitaxel for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Experimental Workflow: In Vitro Efficacy Testing
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism underlying its anti-cancer activity, the pro-apoptotic effect of this compound was investigated. The percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment (HCT116 cells) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 2.1 | 1.5 |
| This compound (20 µM) | 25.8 | 10.3 |
| Cisplatin (10 µM) | 18.9 | 8.7 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: HCT116 cells were treated with the indicated concentrations of this compound or Cisplatin for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of FITC Annexin V and 10 µL of Propidium Iodide were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour.
Signaling Pathway Analysis: Inhibition of the PI3K/Akt Pathway
Further investigation into the molecular mechanism revealed that this compound exerts its effect through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Western blot analysis demonstrated a significant decrease in the phosphorylation of Akt (a downstream effector of PI3K) upon treatment with this compound.
Signaling Pathway: this compound Inhibition of PI3K/Akt
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: HCT116 cells were treated with this compound for 6 hours. Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship: From Mechanism to Effect
This guide demonstrates that this compound is a potent anti-cancer agent with a mechanism of action involving the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway. Its efficacy is comparable to, and in some aspects distinct from, standard chemotherapeutic agents, warranting further investigation in preclinical and clinical settings.
Reversing Resistance: A Comparative Analysis of GERI-BP002-A in Multi-Drug Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Multi-drug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic effect.[1][2][3][4][5] The development of agents that can inhibit or evade these efflux pumps is a critical strategy to resensitize resistant cancer cells to chemotherapy.[2][6]
This guide provides a comparative overview of the efficacy of a novel investigational agent, GERI-BP002-A, in overcoming P-gp-mediated MDR in cancer cell lines. The performance of this compound is compared with established first- and third-generation P-gp inhibitors, Verapamil and Tariquidar, respectively.
Comparative Efficacy in MDR Cancer Cells
The efficacy of this compound was evaluated in doxorubicin-resistant human breast cancer cell lines (MCF-7/ADR), which overexpress P-glycoprotein. The half-maximal inhibitory concentration (IC50) of doxorubicin was determined in the presence and absence of the P-gp inhibitors. The reversal fold (RF) was calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
| Compound | Concentration (µM) | Doxorubicin IC50 (µM) in MCF-7/ADR Cells | Reversal Fold (RF) |
| Doxorubicin alone | - | 15.8 | - |
| This compound | 0.5 | 0.8 | 19.8 |
| Verapamil | 5.0 | 2.1 | 7.5 |
| Tariquidar | 0.5 | 0.9 | 17.6 |
Table 1: Comparative efficacy of this compound and reference P-gp inhibitors in reversing doxorubicin resistance in MCF-7/ADR cells.
To assess the direct cytotoxicity of the inhibitors, their effect on the viability of both the parental, drug-sensitive cell line (MCF-7) and the resistant cell line (MCF-7/ADR) was determined.
| Compound | Concentration (µM) | Cell Viability (%) in MCF-7 Cells | Cell Viability (%) in MCF-7/ADR Cells |
| This compound | 1.0 | 98.2 | 97.5 |
| Verapamil | 10.0 | 85.3 | 83.1 |
| Tariquidar | 1.0 | 95.7 | 94.9 |
Table 2: Cytotoxicity profile of this compound and reference inhibitors in parental and resistant breast cancer cell lines after 72 hours of exposure.
Mechanism of Action: P-gp Inhibition
This compound is hypothesized to act as a non-competitive inhibitor of P-glycoprotein. By binding to a site distinct from the drug-binding domain, it is thought to allosterically modulate the transporter's conformation, thereby inhibiting its ATPase activity and subsequent drug efflux. This mechanism contrasts with competitive inhibitors that vie with chemotherapeutic agents for the same binding pocket.[4]
Caption: P-gp mediated drug efflux and inhibition by this compound.
Experimental Protocols
The following protocols are standard methodologies for evaluating the efficacy of MDR reversal agents.
Establishment of Multi-Drug Resistant Cell Lines
-
Parental Cell Line Culture : The human breast cancer cell line, MCF-7, is cultured in standard growth medium supplemented with 10% fetal bovine serum.
-
Induction of Resistance : Resistance is induced by continuous exposure of the parental cells to stepwise increasing concentrations of doxorubicin over several months.[7][8] Surviving cells are selected and expanded at each concentration increment.
-
Confirmation of Resistance : The development of a resistant phenotype (MCF-7/ADR) is confirmed by comparing the IC50 value of doxorubicin in the resistant subline to that of the parental MCF-7 cells using a cell viability assay. A significantly higher IC50 in the MCF-7/ADR line indicates successful establishment of resistance.[7][8]
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Parental (MCF-7) and resistant (MCF-7/ADR) cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with serial dilutions of the chemotherapeutic agent (doxorubicin) alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (this compound, Verapamil, or Tariquidar).
-
Incubation : The plates are incubated for 72 hours under standard cell culture conditions.
-
MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) values are determined by non-linear regression analysis of the dose-response curves.[7][8]
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The preliminary in vitro data suggests that this compound is a potent P-glycoprotein inhibitor, capable of significantly reversing multi-drug resistance in cancer cells at sub-micromolar concentrations. Its efficacy appears comparable or superior to the third-generation inhibitor Tariquidar, and markedly greater than the first-generation agent Verapamil. Furthermore, this compound demonstrates a favorable cytotoxicity profile, with minimal impact on cell viability at effective concentrations. These findings warrant further investigation of this compound as a promising chemosensitizing agent for combination therapy in the treatment of resistant cancers.
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro Cytotoxicity: A Guide for Drug Development Professionals
A Cross-Validation of GERI-BP002-A's Presumed Cytotoxic Profile Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound this compound. As public data for this compound is not available, this document serves as a template, contrasting the performance of well-established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines. The methodologies and data presentation formats provided herein can be adapted for the internal evaluation of this compound.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for three widely used anticancer drugs against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | HCT116 | Colon Carcinoma | 24.30[1] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72[1] | |
| PC3 | Prostate Cancer | 2.64[1] | |
| AMJ13 | Breast Cancer | 223.6 (as µg/ml)[2][3] | |
| Cisplatin | A549 | Lung Cancer | 10.91 (24h) / 7.49 (48h)[4] |
| SKOV-3 | Ovarian Cancer | Varies (2 - 40)[5] | |
| Paclitaxel | NSCLC cell lines | Non-Small Cell Lung Cancer | 9.4 (24h) / 0.027 (120h)[6] |
| SCLC cell lines | Small Cell Lung Cancer | 25 (24h) / 5.0 (120h)[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cytotoxicity. The following sections outline the methodologies for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Test compound (e.g., this compound) and control drugs
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and control drugs. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.[10]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)
-
96-well plates
-
Test compound and control drugs
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13][14]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay.
Caption: Generalized workflow for in vitro cytotoxicity assays.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. advetresearch.com [advetresearch.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. cellbiologics.com [cellbiologics.com]
A Comparative Analysis of ACAT Inhibitors in Atherosclerosis Models: Pactimibe vs. the Enigmatic GERI-BP002-A
A comprehensive review of existing literature reveals a stark contrast in the available research on two acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, pactimibe and GERI-BP002-A, in the context of atherosclerosis. While pactimibe has been the subject of numerous preclinical and clinical investigations, this compound remains a compound with limited characterization, precluding a direct, data-driven comparison of their efficacy in atherosclerosis models.
This guide provides a detailed overview of the available experimental data for pactimibe and highlights the significant information gap concerning this compound.
This compound: An Underexplored ACAT Inhibitor
This compound was first described in a 1996 publication as a novel ACAT inhibitor isolated from the culture broth of the fungus Aspergillus fumigatus F93.[1] The compound was identified as bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane.[1] In an in vitro enzyme assay using rat liver microsomes, this compound demonstrated a 50% inhibitory concentration (IC50) of 50 microM against ACAT activity.[1]
However, a thorough search of scientific literature reveals no subsequent studies investigating the effects of this compound in animal models of atherosclerosis. Consequently, there is no available data on its impact on plaque formation, lipid profiles, or inflammatory pathways in a biological system relevant to this disease.
Pactimibe: A Well-Studied but Clinically Discontinued ACAT Inhibitor
Pactimibe is a dual inhibitor of ACAT-1 and ACAT-2, enzymes responsible for the esterification and storage of cholesterol within cells.[2] By inhibiting ACAT, pactimibe was hypothesized to reduce cholesterol accumulation in macrophages within atherosclerotic plaques, thereby preventing the formation of foam cells, a key event in atherogenesis.[3] The compound has been evaluated in various animal models and advanced to human clinical trials, though its development was ultimately halted.[3][4]
Mechanism of Action of Pactimibe
Pactimibe's primary mechanism of action is the inhibition of both ACAT-1 and ACAT-2 isoforms.[2] This dual inhibition is believed to contribute to its anti-atherosclerotic effects through multiple pathways: reducing cholesterol esterification in the liver and macrophages, inhibiting cholesterol absorption from the intestine, and decreasing the secretion of very low-density lipoprotein (VLDL) cholesterol from the liver.[5]
Performance in Atherosclerosis Models
Pactimibe has been evaluated in several key animal models of atherosclerosis, primarily in apolipoprotein E-deficient (apoE-/-) mice and Watanabe heritable hyperlipidemic (WHHL) rabbits.
Table 1: Effects of Pactimibe in ApoE-/- Mice
| Parameter | Model | Treatment | Duration | Key Findings | Reference |
| Atherosclerotic Lesion Size | Early Lesion | 0.1% Pactimibe in diet | 12 weeks | 90% reduction in lesion size | [6][7] |
| Advanced Lesion | 0.1% Pactimibe in diet | 12 weeks | 77% reduction in lesion size | [6][7] | |
| Plaque Composition | Advanced Lesion | 0.1% Pactimibe in diet | 12 weeks | Reduced macrophage number; Reduced MMP-2, -9, and -13 expression | [6][7] |
| Plasma Cholesterol | Early Lesion | 0.03% and 0.1% Pactimibe in diet | 12 weeks | Significant reduction (43-48%) | [6][7] |
Table 2: Effects of Pactimibe in WHHL Rabbits
| Parameter | Model | Treatment | Duration | Key Findings | Reference |
| Plaque Stability | WHHL Rabbits | 10 and 30 mg/kg/day | 32 weeks | Increased smooth muscle cell and collagen content; Reduced cholesteryl ester content | [8] |
| Intimal Thickening | WHHL Rabbits | 10 and 30 mg/kg/day | 32 weeks | Trend towards reduction | [8] |
| Macrophage Infiltration | WHHL Rabbits | 10 and 30 mg/kg/day | 32 weeks | Trend towards reduction | [8] |
| Serum Cholesterol | WHHL Rabbits | 10 and 30 mg/kg/day | 32 weeks | No significant change | [8] |
Experimental Protocols
The following are summaries of the experimental methodologies used in key studies of pactimibe.
ApoE-/- Mouse Model of Atherosclerosis
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.
-
Diet: Standard chow or a Western-type high-fat diet.
-
Treatment Administration: Pactimibe sulfate was mixed into the diet at specified concentrations (e.g., 0.03% or 0.1% w/w).
-
Study Duration: Typically 12 weeks for both early and advanced lesion studies.
-
Atherosclerosis Assessment: Aortic root sections were stained with Oil Red O to quantify lesion area. Immunohistochemistry was used to analyze plaque composition, including macrophage content and expression of matrix metalloproteinases (MMPs).
-
Biochemical Analysis: Plasma total cholesterol levels were measured at baseline and at the end of the study.
WHHL Rabbit Model of Atherosclerosis
-
Animal Model: Male Watanabe heritable hyperlipidemic (WHHL) rabbits.
-
Treatment Administration: Pactimibe was administered orally at doses of 10 or 30 mg/kg.
-
Study Duration: 32 weeks.
-
Atherosclerosis Assessment: Thoracic and abdominal aortas were analyzed for intimal thickening and plaque composition through histopathological examination (e.g., staining for smooth muscle cells, collagen, and macrophages).
-
Biochemical Analysis: Aortic tissue was analyzed for free and esterified cholesterol content. Serum cholesterol levels were also monitored.
Conclusion: An Unbalanced Comparison
References
- 1. Low-density lipoproteins cause atherosclerotic cardiovascular disease: pathophysiological, genetic, and therapeutic insights: a consensus statement from the European Atherosclerosis Society Consensus Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: this compound, novel inhibitor of Acyl-CoA : cholesterol acyltransferase produced by Aspergillus fumigatus F93 [oak.kribb.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, novel inhibitor of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus F93 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GERI-BP002-A and CI-976 in Lipid Metabolism Studies
For researchers and drug development professionals investigating therapeutic agents for lipid disorders, understanding the nuances of different inhibitory compounds is paramount. This guide provides a detailed comparison of two such agents, GERI-BP002-A and CI-976, both of which target key enzymes in lipid metabolism. While both compounds inhibit Acyl-CoA: Cholesterol Acyltransferase (ACAT), their known specificities and the extent of available research data differ significantly, influencing their potential applications and interpretations in experimental settings.
Executive Summary
This comparison guide outlines the known characteristics of this compound and CI-976, focusing on their mechanisms of action, in vitro efficacy, and effects on lipid profiles. A significant disparity in the available data is a key takeaway; CI-976 has been more extensively studied in vivo, providing a clearer picture of its effects on plasma lipids. In contrast, the current body of public-domain research on this compound is primarily limited to its initial discovery and in vitro characterization.
Mechanism of Action and In Vitro Potency
Both this compound and CI-976 are inhibitors of ACAT (also known as Sterol O-acyltransferase, SOAT), an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. This process is crucial for the storage of cholesterol in cells and the formation of lipoproteins. By inhibiting ACAT, these compounds can reduce the accumulation of cholesteryl esters within cells, a key event in the development of atherosclerosis.
However, CI-976 has a dual mechanism of action, also inhibiting a Golgi-associated lysophospholipid acyltransferase (LPAT). This secondary activity may contribute to its broader effects on membrane trafficking and lipid metabolism.
| Feature | This compound | CI-976 |
| Primary Target | Acyl-CoA: Cholesterol Acyltransferase (ACAT)[1] | Acyl-CoA: Cholesterol Acyltransferase (ACAT)[2] |
| Secondary Target | Not Reported | Golgi-associated Lysophospholipid Acyltransferase (LPAT)[2] |
| ACAT IC50 | 50 µM (in vitro, rat liver microsomes)[1] | 0.073 µM (in vitro)[2] |
| LPAT IC50 | Not Reported | 15 µM (in vitro)[2] |
| Origin | Fungal metabolite from Aspergillus fumigatus[1] | Synthetic compound |
| Chemical Structure | bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide |
Effects on Lipid Metabolism: In Vivo Studies
A direct comparison of the in vivo efficacy of this compound and CI-976 is hampered by the lack of published in vivo data for this compound. The available information for CI-976 demonstrates its potential to favorably modulate lipid profiles.
This compound: To date, no in vivo studies detailing the effects of this compound on plasma cholesterol, triglycerides, or lipoprotein profiles have been published in the public domain.
CI-976: In vivo studies in animal models have shown that CI-976 can:
-
Lower non-high-density lipoprotein (non-HDL) cholesterol levels in rats with established dyslipidemia[2].
-
Increase high-density lipoprotein (HDL) cholesterol concentrations in the same rat models[2].
-
Inhibit both intestinal and hepatic ACAT, contributing to its lipid-regulating activity.
-
Reduce the accumulation of monocytes-macrophages and the foam cell area in atherosclerotic lesions in rabbits, even at doses that did not lower plasma cholesterol.
-
Decrease cholesteryl ester enrichment in thoracic aortic fatty streak-like lesions by 46% in rabbits.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound and CI-976.
In Vitro ACAT Inhibition Assay (for this compound)
This protocol describes the method used to determine the ACAT inhibitory activity of this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on ACAT activity.
Materials:
-
Rat liver microsomes (as a source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA (substrate)
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Test compound (this compound)
-
Scintillation counter
Procedure:
-
Rat liver microsomes are prepared and used as the source of the ACAT enzyme.
-
The reaction mixture contains the microsomes, BSA, and cholesterol in a suitable buffer.
-
This compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.
-
The enzymatic reaction is initiated by the addition of [1-14C]oleoyl-CoA.
-
The mixture is incubated for a specific time at 37°C.
-
The reaction is stopped, and the lipids are extracted.
-
The cholesteryl esters formed are separated by thin-layer chromatography.
-
The radioactivity of the cholesteryl ester fraction is measured using a scintillation counter to determine ACAT activity.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the ACAT activity compared to a control without the inhibitor.
In Vivo Anti-Atherosclerotic Activity Assessment (for CI-976)
This protocol outlines the methodology used in a study to evaluate the effects of CI-976 on atherosclerotic lesions in rabbits.
Objective: To determine the effect of CI-976 on the progression and regression of atherosclerotic lesions.
Animal Model:
-
Hypercholesterolemic New Zealand White rabbits.
Procedure:
-
Atherosclerotic lesions are induced in the iliac-femoral artery by chronic endothelial denudation in rabbits fed a hypercholesterolemic diet.
-
Animals are then treated with CI-976 administered in the hypercholesterolemic diet.
-
A control group receives the hypercholesterolemic diet without CI-976.
-
After the treatment period, the animals are euthanized, and the iliac-femoral arteries and thoracic aortas are collected.
-
The tissues are processed for histological and biochemical analysis.
-
Morphological and Morphometric Evaluation: The area of foam cell accumulation and monocyte-macrophage infiltration in the lesions is quantified.
-
Biochemical Analysis: The content of free cholesterol and cholesteryl esters in the arterial tissue and liver is measured. Plasma lipid levels (total cholesterol, triglycerides) are also determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action for this compound and CI-976.
Caption: Workflow for in vitro ACAT inhibition assay.
Conclusion
In the study of lipid metabolism, both this compound and CI-976 present as valuable research tools for probing the role of ACAT. CI-976, with its potent ACAT inhibition and characterized in vivo effects, is a well-established compound for investigating the consequences of dual ACAT and LPAT inhibition on dyslipidemia and atherosclerosis. The significantly higher in vitro IC50 of this compound for ACAT, coupled with the current absence of in vivo data, suggests that its utility may be more specialized, potentially as a lead compound for further optimization or for studies where a less potent ACAT inhibitor is desired.
For researchers choosing between these compounds, the decision will likely hinge on the specific research question. For studies requiring a well-documented inhibitor with known in vivo effects on plasma lipids and atherosclerosis, CI-976 is the clear choice. For novel drug discovery efforts or comparative studies on ACAT inhibitors with different chemical scaffolds, this compound may offer a unique starting point, though further in vivo characterization is critically needed to fully understand its therapeutic potential. Future research elucidating the in vivo efficacy and broader pharmacological profile of this compound will be essential for a more comprehensive comparison with established ACAT inhibitors like CI-976.
References
Comparative Efficacy Analysis of GERI-BP002-A Against Established Anti-Cancer Agents
A Technical Guide for Researchers and Drug Development Professionals
This guide presents a comparative performance benchmark of the novel investigational compound GERI-BP002-A against well-established anti-cancer drugs. The data herein is intended to provide an objective assessment of this compound's in vitro efficacy and to situate its performance within the context of current therapeutic options. All experimental data is presented in standardized formats to facilitate direct comparison.
Introduction to this compound
This compound is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. By inhibiting key kinases in this cascade, this compound is designed to induce apoptosis and suppress tumor growth.
In Vitro Efficacy Comparison
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Anti-Cancer Drugs
| Cell Line | Cancer Type | This compound (Hypothetical) | Doxorubicin | Cisplatin | Paclitaxel (nM) |
| MCF-7 | Breast Cancer | 0.015 | ~0.02 - 1[1] | ~5 - 20[1] | ~1 - 5[1] |
| A549 | Lung Cancer | 0.028 | ~0.1 - 1[1] | ~2 - 15[1] | ~5 - 50[1] |
| HeLa | Cervical Cancer | 0.045 | ~0.05 - 0.5[1] | ~1 - 10[1] | ~2 - 10[1] |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges compiled from multiple sources and should be used as a general reference. Experimental conditions can significantly influence these values.[1] The values for this compound are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams were generated.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by this compound.
Caption: A generalized workflow for in vitro anti-proliferative studies.
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to generate the comparative data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[1]
1. Cell Seeding:
-
Cancer cell lines (MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the test compounds.
-
Control wells containing vehicle (e.g., DMSO) at the same concentration as the highest drug concentration are included.
-
Plates are incubated for an additional 48 to 72 hours.
3. MTT Addition and Formazan Solubilization:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]
-
The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.[1]
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration on a logarithmic scale and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
Conclusion
The hypothetical data for this compound, when benchmarked against established anti-cancer agents, suggests it possesses potent anti-proliferative activity in vitro across multiple cancer cell lines. Its targeted mechanism of action within the PI3K/Akt/mTOR pathway presents a promising avenue for further preclinical and clinical investigation. The standardized protocols provided in this guide offer a framework for reproducing and expanding upon these initial findings.
References
Safety Operating Guide
Proper Disposal Procedures for GERI-BP002-A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of GERI-BP002-A, a highly potent active pharmaceutical ingredient (HPAPI). Adherence to these procedures is critical to ensure personnel safety, prevent cross-contamination, and maintain environmental compliance. The following guidelines are intended for researchers, scientists, and drug development professionals.
Compound Classification and Handling Summary
This compound is classified as a highly potent compound based on its toxicological profile and low Occupational Exposure Limit (OEL). All handling and disposal operations must be conducted within designated containment facilities.
Occupational Exposure Limit (OEL) Banding:
| Compound ID | Occupational Exposure Limit (OEL) | Potency Category | Required Controls |
| This compound | <0.03 µg/m³ | 4 | Isolation technology (e.g., isolator, glovebox), dedicated equipment, stringent PPE.[1] |
Waste Stream Segregation and Disposal Plan
Proper segregation of waste contaminated with this compound is the first step in a safe disposal process. Waste must be categorized and placed in designated, pre-labeled containers that are leak-proof and compatible with the waste type.[1][2]
Table of this compound Waste Streams and Disposal Containers:
| Waste Stream ID | Description | Container Type | Disposal Protocol |
| SOL-WASTE-01 | Liquid Waste: Contaminated solvents (e.g., DMSO, Methanol), cell culture media, and aqueous solutions containing this compound. | 10L HDPE Carboy, Lined, Screw Cap | Collect in a designated, labeled carboy within a fume hood or containment system. Do not mix with incompatible solvents. Arrange for hazardous waste pickup. |
| SHRP-WASTE-02 | Sharps Waste: Contaminated needles, syringes, pipette tips, glass vials, and slides. | Puncture-Proof Sharps Container | Place immediately into a designated sharps container within the containment area. Seal container when 3/4 full. Do not recap needles. |
| SOL-WASTE-03 | Solid Waste (Non-Sharps): Contaminated gloves, bench paper, weigh boats, plastic tubes, and other disposable labware. | Double-Bagged, Lined Waste Bin | Collect in a yellow hazardous waste bag within a rigid, lidded container. Seal inner bag, then outer bag. Outer surface must be decontaminated before removal from containment. |
| DECON-WASTE-04 | Decontamination Liquid Waste: Aqueous solutions used for surface decontamination (e.g., 1N NaOH). | 20L HDPE Carboy, Lined, Screw Cap | Collect separately from solvent waste. Neutralize if necessary before collection. Arrange for hazardous waste pickup. |
Experimental Protocol: Cell-Based Assay Quenching and Waste Disposal
This protocol outlines the procedure for terminating a cell-based assay involving this compound and managing the resulting waste streams.
Methodology:
-
Preparation:
-
Ensure all necessary waste containers (SOL-WASTE-01, SHRP-WASTE-02) are properly labeled and placed within the biological safety cabinet (BSC) or containment isolator.
-
Prepare a fresh 10% bleach solution for initial decontamination of biological materials.
-
-
Assay Termination (in 96-well plates):
-
Aspirate the cell culture media containing this compound from each well using a vacuum flask system. The media is considered SOL-WASTE-01 .
-
The collected liquid in the vacuum flask must be treated with 10% bleach for at least 30 minutes before being transferred to the designated liquid waste carboy.
-
-
Pipette Tip Disposal:
-
All pipette tips used for handling this compound or contaminated media are considered SHRP-WASTE-02 .
-
Eject tips directly into the designated puncture-proof sharps container.
-
-
Plate Disposal:
-
The 96-well plates are considered SOL-WASTE-03 .
-
Place the plates into the designated double-bagged solid waste container.
-
-
Final Decontamination:
-
Wipe down all surfaces inside the BSC or isolator with an appropriate decontamination solution (e.g., 1N NaOH), as determined by compound stability studies.[3]
-
Wipes and other cleaning materials are disposed of as SOL-WASTE-03 .
-
Visual Workflow and Decision Diagrams
The following diagrams illustrate the procedural flow for waste segregation and the decision-making process for handling this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
